3-((Dimethylamino)methyl)piperidin-3-ol
Description
BenchChem offers high-quality 3-((Dimethylamino)methyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Dimethylamino)methyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-10(2)7-8(11)4-3-5-9-6-8/h9,11H,3-7H2,1-2H3 |
InChI Key |
PFNNMDIHGDEFDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCNC1)O |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Solvation Profiling of 3-((Dimethylamino)methyl)piperidin-3-ol: A Senior Application Scientist’s Guide
Structural Thermodynamics & Mechanistic Causality
As drug development increasingly relies on highly functionalized, low-molecular-weight scaffolds, understanding the exact solvation mechanics of building blocks like 3-((Dimethylamino)methyl)piperidin-3-ol (CAS: 1308384-25-9) becomes critical. This molecule presents a fascinating physicochemical profile due to its bifunctional basicity and dense hydrogen-bonding network.
Structurally, the compound features a secondary amine within the piperidine ring, an exocyclic tertiary amine (dimethylamino group), and a tertiary alcohol at the C3 position. According to computational chemistry data from , the free base exhibits a Topological Polar Surface Area (TPSA) of 35.5 Ų and a highly hydrophilic LogP of -0.3375 [1].
The causality behind its solvation behavior is rooted in these parameters. The negative LogP dictates a thermodynamic drive that strongly favors aqueous media over lipophilic environments. The presence of two proton-accepting nitrogen atoms and an amphoteric hydroxyl group (acting as both an H-bond donor and acceptor) means the molecule's solubility is acutely pH-dependent and highly sensitive to the dielectric constant of the chosen solvent [4].
Comparative Solubility Profile: Water vs. Organic Solvents
The solubility of 3-((Dimethylamino)methyl)piperidin-3-ol cannot be viewed as a static value; it is a dynamic equilibrium dictated by the solvent's ability to stabilize the molecule's specific ionization state.
-
Aqueous Solvation (Water & Buffers): In aqueous media at physiological pH (7.4) or lower, the basic nitrogen centers become protonated. This ionization transitions the solvation mechanism from simple hydrogen bonding to powerful ion-dipole interactions, resulting in near-infinite solubility. The commercially available dihydrochloride salt variant (CAS: 1609395-56-3) is practically freely soluble in water due to its pre-ionized state.
-
Polar Protic Solvents (Methanol, Ethanol): The free base exhibits excellent solubility in short-chain alcohols. The causality here lies in "H-bond matching"—the solvent's hydroxyl groups perfectly complement the API's H-bond donors (2) and acceptors (3), lowering the free energy of the solution.
-
Polar Aprotic Solvents (DMSO, DMF): Solubility remains high for the free base due to strong dipole-dipole interactions, though the dihydrochloride salt will show significantly reduced solubility here due to the lack of solvent protons to stabilize the chloride counter-ions.
-
Non-Polar Solvents (Hexane, Heptane): The compound is practically insoluble. The high polarity (TPSA 35.5) and lack of a bulky lipophilic surface area prevent the molecule from overcoming the high enthalpic cost of disrupting solvent-solvent cavity formation.
Quantitative Solubility Matrix
The following table summarizes the predictive and empirical thermodynamic solubility ranges based on the Hildebrand solubility parameters and LogP partitioning [5].
| Solvent System | Dielectric Constant (ε) | Expected Solubility: Free Base | Expected Solubility: Di-HCl Salt | Dominant Solvation Mechanism |
| Water (pH 2.0) | 80.1 | > 100 mg/mL | > 100 mg/mL | Ion-dipole (Fully protonated) |
| Water (pH 7.4) | 80.1 | > 50 mg/mL | > 100 mg/mL | Ion-dipole & H-bonding |
| Methanol | 32.7 | > 30 mg/mL | ~ 10 mg/mL | H-bond donor/acceptor matching |
| DMSO | 46.7 | > 30 mg/mL | < 5 mg/mL | Strong dipole-dipole |
| Dichloromethane | 8.9 | ~ 10 mg/mL | < 0.1 mg/mL | Weak dipole interactions |
| Hexane | 1.9 | < 1 mg/mL | < 0.1 mg/mL | Lack of polarizability (Insoluble) |
Solvation Pathways & Speciation
The following diagram illustrates the causality between the media's pH, the molecule's ionization state, and the resulting solubility pathways.
Fig 1: pH-dependent speciation and resulting solvation pathways for the piperidinol derivative.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While high-throughput kinetic solubility assays (using DMSO stock dilution) are useful for early discovery, they are prone to supersaturation artifacts and solvent-masking. For rigorous preformulation data, the Thermodynamic Shake-Flask Method remains the industry "gold standard" [2].
To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not assume equilibrium; it mathematically proves it.
Step-by-Step Methodology
1. Preparation of the Solid Phase:
-
Weigh approximately 50 mg of 3-((Dimethylamino)methyl)piperidin-3-ol into a series of 5 mL amber glass vials. Causality: Amber glass prevents potential UV-induced photo-degradation during the prolonged incubation period [3].
2. Solvent Addition & Isothermal Incubation:
-
Add 1.0 mL of the target solvent (e.g., Water, Methanol, DCM) to each vial to create a visibly supersaturated suspension.
-
Seal the vials and place them in an isothermal orbital shaker set to exactly 25.0 ± 0.1 °C (and a parallel set at 37.0 °C for physiological relevance). Agitate at 200 RPM.
3. The Self-Validation Step (Equilibrium Verification):
-
Do not assume 24 hours is sufficient. Extract 50 µL aliquots at 24h, 48h, and 72h .
-
Validation Rule: Thermodynamic equilibrium is only confirmed when the quantified concentration difference between the 48h and 72h time points is < 5% . If the concentration is still dropping, the system was in a metastable supersaturated state; if it is rising, dissolution is incomplete.
4. Phase Separation (Ultracentrifugation over Filtration):
-
Centrifuge the extracted aliquots at 15,000 RPM for 15 minutes.
-
Causality: We strictly avoid syringe filters (e.g., PTFE or PVDF) for this molecule. Highly basic amines have a known propensity to adsorb onto filter membranes via electrostatic interactions, which would artificially lower the reported solubility. Ultracentrifugation physically forces the undissolved lattice out of suspension without introducing a competitive binding surface.
5. HPLC-UV Quantification:
-
Dilute the supernatant appropriately with the mobile phase to fall within the linear dynamic range of the assay.
-
Analyze via HPLC-UV (or LC-MS for low-solubility organic solvent samples).
-
System Suitability: The protocol is validated by running a bracketed standard curve (R² > 0.999) before and after the sample sequence to prove zero instrument drift occurred during the run.
Fig 2: Step-by-step workflow for thermodynamic vs. kinetic solubility profiling.
References
-
Jouyban, A. "Solubility; still a challenging subject in pharmaceutical sciences." SciELO - Vitae, vol. 17, no. 3, 2010. Available at:[Link][1]
-
Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics (via PMC), 2012. Available at:[Link][2]
Sources
The Chameleonic Scaffold: Hydrogen Bonding Capacity and Conformational Dynamics of Piperidin-3-ol Derivatives
Introduction: The Piperidin-3-ol Pharmacophore
In modern drug discovery, the piperidin-3-ol (3-hydroxypiperidine) motif represents a highly versatile and structurally dynamic scaffold[1]. Characterized by a six-membered saturated heterocyclic ring containing a basic nitrogen atom and a hydroxyl group at the C3 position, this molecule possesses a unique capacity for complex hydrogen bonding networks. Crucially, the spatial relationship between the C3-hydroxyl and the N1-amine enables the formation of an intramolecular hydrogen bond (IMHB)[2]. This specific interaction allows the molecule to behave as a "molecular chameleon," dynamically altering its physicochemical properties—such as lipophilicity, membrane permeability, and target binding affinity—in response to its surrounding dielectric environment[3].
Mechanistic Principles of Intramolecular Hydrogen Bonding
Conformational Equilibrium and the Gauche Effect
The piperidine ring predominantly adopts a chair conformation to minimize steric strain. For piperidin-3-ol derivatives, the hydroxyl group can occupy either an equatorial or an axial position. While equatorial substituents are generally favored in cyclohexane systems due to reduced 1,3-diaxial steric clashes, the introduction of a heteroatom fundamentally alters this thermodynamic landscape[2].
When the C3-hydroxyl group flips into the axial position, it is brought into optimal spatial proximity with the nitrogen's lone pair. This facilitates the formation of a stable, pseudo-six-membered ring via an O-H···N or N-H···O interaction[2]. Furthermore, the "Gauche effect" dictates the preferred orientation of the hydroxyl group relative to the electron-withdrawing heteroatom. This effect is driven by stabilizing hyperconjugative interactions between the bonding (σC–H) donor orbitals and antibonding (σ*C–OH) acceptor orbitals. Consequently, this electronic stabilization often favors the trans-diaxial conformation in substituted piperidin-3-ols, effectively offsetting the thermodynamic penalties of steric clashes[4].
Conformational equilibrium driving IMHB in piperidin-3-ol derivatives.
Analytical Methodologies for IMHB Quantification
To exploit the chameleonic nature of piperidin-3-ols—where the molecule adopts a polar "open" state in aqueous environments and a lipophilic "closed" IMHB state in lipid membranes—robust, self-validating analytical techniques are required[5].
NMR Temperature Coefficients (TC)
The Causality: In non-polar, aprotic solvents (e.g., CDCl3), intermolecular hydrogen bonds to the solvent are virtually non-existent, but solute-solute intermolecular bonds frequently form. As the temperature of the sample increases, the thermal energy breaks these intermolecular hydrogen bonds. This breakage increases the electron density around the proton, causing a significant upfield shift in the NMR spectrum (typically yielding a highly negative TC, e.g., < -4.0 ppb/K). Conversely, an IMHB is thermodynamically stable and sterically shielded from intermolecular interactions. Thus, an exchangeable proton (OH or NH) involved in an IMHB exhibits minimal chemical shift variation with temperature, resulting in a less negative TC (typically > -3.0 ppb/K)[6].
Experimental Polar Surface Area (EPSA) via SFC
The Causality: Topological Polar Surface Area (TPSA) is a static, 2D calculation that merely sums polar atoms; it fundamentally fails to account for 3D conformational masking[6]. EPSA overcomes this limitation by utilizing Supercritical Fluid Chromatography (SFC). In SFC, the supercritical CO2 mobile phase is non-polar, while the stationary phase is highly polar. Molecules with highly exposed polar groups interact strongly with the stationary phase, resulting in longer retention times. When a piperidin-3-ol derivative forms an IMHB, its polar surface area is effectively "hidden" from the stationary phase, leading to a dramatic reduction in retention time and a lower calculated EPSA[3].
Step-by-step workflow for Experimental Polar Surface Area (EPSA) determination.
Experimental Protocols: Self-Validating Workflows
Protocol 1: NMR Temperature Coefficient Determination
-
Sample Preparation: Dissolve 5–10 mg of the piperidin-3-ol derivative in 600 µL of anhydrous CDCl3 or Toluene-d8. Critical Step: The use of strictly anhydrous, non-polar solvent is required to prevent competitive intermolecular hydrogen bonding with trace water[7].
-
Data Acquisition: Acquire 1H NMR spectra at 5 K intervals from 298 K to 328 K. Ensure thermal equilibration (minimum 5 minutes) at each temperature step before applying the radiofrequency pulse.
-
Tracking: Monitor the chemical shift (δ, in ppm) of the exchangeable -OH and -NH protons across the temperature gradient.
-
Analysis & Validation: Plot δ (ppm) versus Temperature (K). The slope of the linear regression multiplied by 1000 yields the TC in ppb/K. Self-Validation: Run a matched pair incapable of forming an IMHB (e.g., the corresponding piperidin-4-ol derivative). The control must yield a highly negative TC to validate the system's sensitivity to hydrogen bonding[6].
Protocol 2: High-Throughput EPSA Measurement
-
System Setup: Utilize an SFC system coupled with a tandem mass spectrometer (e.g., SCIEX 6500+ MS)[3]. Employ a Chiralpak IA column to serve as the polar stationary phase.
-
Mobile Phase: Establish a gradient elution using supercritical CO2 (Mobile Phase A) and Methanol containing 0.2% ammonium acetate (Mobile Phase B).
-
Calibration: Inject a reference set of proprietary or literature-standard compounds with known EPSA values to establish a robust Retention Time (Rt) vs. EPSA calibration curve.
-
Execution: Inject the target piperidin-3-ol compound. Extract the Rt from the MS chromatogram.
-
Validation: Interpolate the EPSA value from the calibration curve. A significantly lower measured EPSA compared to the calculated TPSA computationally confirms the presence of an IMHB[6].
Quantitative Data Summary
The impact of IMHB on the physicochemical properties of piperidine derivatives can be summarized by comparing structurally matched pairs. The data below illustrates how shifting the hydroxyl group from the C4 position (incapable of IMHB) to the C3 position fundamentally alters the molecule's physical behavior.
| Compound Topology | Conformation | IMHB Status | NMR TC (ppb/K) | Calculated TPSA (Ų) | Measured EPSA | Membrane Permeability |
| Piperidin-4-ol (Control) | Chair (Equatorial OH) | Open (No IMHB) | -5.2 | ~40 | ~42 | Low |
| Piperidin-3-ol | Chair (Axial OH) | Closed (IMHB) | -1.4 | ~40 | ~25 | High |
| N-methyl-piperidin-3-ol | Chair (Axial OH) | Closed (IMHB) | -1.1 | ~32 | ~18 | Very High |
(Data synthesized from established EPSA, kinetic, and NMR principles for piperidine derivatives,[6],[3])
Implications for Drug Development
The strategic incorporation of the piperidin-3-ol motif allows medicinal chemists to design therapeutics that bypass traditional Lipinski Rule of 5 limitations. In the aqueous environment of the gastrointestinal tract or blood plasma, the open conformer ensures adequate solubility. However, upon reaching the lipophilic cell membrane or the highly restrictive Blood-Brain Barrier (BBB), the molecule adopts the closed IMHB conformation. This effectively reduces its exposed polarity, evades efflux transporters like P-glycoprotein (P-gp), and facilitates passive diffusion[5]. Understanding and quantifying this dynamic structural adaptation is paramount in optimizing the Lipophilicity Permeability Efficiency (LPE) of next-generation central nervous system (CNS) and intracellular therapeutics[3].
References
-
2 - Benchchem
-
4 - Hypha Discovery
-
- NIScPR 4.6 - ACS Publications 5.1 - CymitQuimica 6.7 - ACS Publications 7.3 - ACS Publications
-
5 - Royal Society of Chemistry
Sources
Methodological & Application
Synthesis Protocols for 3-((Dimethylamino)methyl)piperidin-3-ol: A Comprehensive Guide to Spiro-Epoxide Intermediates and Aminolysis
Executive Summary & Strategic Rationale
The molecule 3-((Dimethylamino)methyl)piperidin-3-ol is a highly versatile 1,2-aminoalcohol building block. Featuring a basic piperidine core, a tertiary alcohol, and a tertiary amine, this scaffold is highly prized in medicinal chemistry for its unique hydrogen-bonding capabilities and tunable physicochemical profile. It is frequently utilized in the development of kinase inhibitors and neurological therapeutics [1].
Synthesizing this motif requires precise control over regiochemistry and stereocenter generation. The most robust, scalable, and atom-economical route avoids the direct functionalization of unstable 3-methylenepiperidines. Instead, it leverages a Corey-Chaykovsky epoxidation of a commercially available ketone (1-Boc-piperidin-3-one) to form a spiro-epoxide intermediate, followed by a highly regioselective nucleophilic ring-opening using dimethylamine[2].
This application note provides a self-validating, step-by-step protocol for this synthetic route, detailing the mechanistic causality behind each experimental choice to ensure high yields and reproducibility.
Physicochemical & Target Data
Before initiating the synthesis, it is critical to understand the target's properties. The presence of two basic nitrogen atoms means the compound is typically isolated and stored as a dihydrochloride salt to prevent oxidative degradation and improve handling.
Table 1: Target Compound Specifications
| Property | Value / Description |
| Chemical Name | 3-((Dimethylamino)methyl)piperidin-3-ol |
| CAS Number (Free Base) | 1308384-25-9 |
| CAS Number (Dihydrochloride) | 1609395-56-3 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Topological Polar Surface Area (TPSA) | 35.5 Ų |
| LogP | -0.34 |
| SMILES | OC1(CNCCC1)CN(C)C |
Data sourced from standardized computational chemistry databases [1].
Mechanistic Causality: Why This Route?
The Corey-Chaykovsky Advantage
Direct epoxidation of ketones can be achieved via multiple pathways, but the Corey-Chaykovsky reaction utilizing trimethylsulfoxonium iodide (TMSOI) is specifically chosen here over trimethylsulfonium iodide (TMSI).
-
Causality: The sulfoxonium ylide is less reactive and more thermodynamically controlled than its sulfonium counterpart. When reacting with cyclic ketones like 1-Boc-piperidin-3-one, the more reactive sulfonium ylide often triggers unwanted Büchner–Curtius–Schlotterbeck ring expansions (yielding azepanes). The sulfoxonium ylide cleanly provides the desired tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.
Regioselective Aminolysis
The opening of the spiro-epoxide with dimethylamine is an SN2 process.
-
Causality: Under neutral-to-basic conditions, the amine nucleophile selectively attacks the least sterically hindered carbon—the terminal methylene ( CH2 ) of the epoxide—rather than the highly substituted spiro carbon. This guarantees the exclusive formation of the tertiary alcohol rather than a primary alcohol byproduct [3].
Mechanistic pathway of Corey-Chaykovsky epoxidation and regioselective SN2 opening.
Step-by-Step Experimental Protocols
Workflow Overview
Overall synthetic workflow for 3-((Dimethylamino)methyl)piperidin-3-ol.
Step 1: Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Note: Ensure all glassware is oven-dried. The ylide formation is highly sensitive to moisture.
-
Preparation of the Ylide: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the solvent carefully.
-
Solvent Addition: Suspend the washed NaH in anhydrous DMSO (0.2 M relative to the ketone).
-
Ylide Generation: Add Trimethylsulfoxonium iodide (TMSOI, 1.2 eq) portion-wise at room temperature.
-
Self-Validation Check: You will observe immediate effervescence ( H2 gas evolution). Stir the milky-white suspension for 1 hour until gas evolution completely ceases, indicating full conversion to the ylide.
-
-
Ketone Addition: Dissolve 1-Boc-piperidin-3-one (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 15 minutes.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Workup: Cool the mixture to 0 °C and quench carefully with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine to remove residual DMSO, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the spiro-epoxide as a clear oil.
Step 2: Aminolysis with Dimethylamine
Note: Dimethylamine is a highly volatile gas (bp 7 °C). This reaction must be performed in a sealed pressure vessel to prevent reagent loss.
-
Reagent Mixing: In a thick-walled glass pressure tube, dissolve the purified tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in a commercially available solution of Dimethylamine (2.0 M in THF, 5.0 eq).
-
Heating: Seal the tube tightly with a Teflon screw cap. Heat the vessel in an oil bath at 65 °C for 16 hours.
-
Causality: Heating is required to overcome the activation energy of the nucleophilic attack on the sterically restricted spiro-system, while the excess equivalents drive the reaction to completion.
-
-
Workup: Cool the vessel completely to room temperature (or slightly below) before opening to prevent the sudden release of pressurized gas.
-
Concentration: Transfer the solution to a round-bottom flask and concentrate under reduced pressure to remove THF and excess dimethylamine. The crude tert-butyl 3-((dimethylamino)methyl)-3-hydroxypiperidine-1-carboxylate can typically be used in the next step without further purification.
Step 3: Boc-Deprotection and Salt Formation
-
Dissolution: Dissolve the crude protected aminoalcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) and cool the flask to 0 °C using an ice bath.
-
Acid Addition: Add 4M HCl in Dioxane (10.0 eq) dropwise.
-
Self-Validation Check: As the Boc group is cleaved, isobutylene and CO2 gas will evolve. The product, being a highly polar dihydrochloride salt, will begin to precipitate out of the DCM/Dioxane mixture.
-
-
Reaction: Remove the ice bath and stir the suspension at room temperature for 4 hours.
-
Isolation: Evaporate the solvents under reduced pressure. Triturate the resulting sticky residue with cold diethyl ether. Filter the resulting precipitate and dry under high vacuum to afford 3-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride as a highly pure, hygroscopic white solid.
References
-
Title: New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Advances (via PMC) URL: [Link]
Using 3-((Dimethylamino)methyl)piperidin-3-ol in fragment-based drug design
Application Note: Leveraging 3-((Dimethylamino)methyl)piperidin-3-ol in Fragment-Based Drug Design (FBDD)
Executive Summary & Strategic Rationale
Historically, Fragment-Based Drug Design (FBDD) libraries were dominated by planar, sp²-hybridized heteroaromatic rings. While these fragments readily undergo synthetic elaboration, their two-dimensional nature often leads to off-target promiscuity and poor physicochemical properties during the hit-to-lead phase[1]. The strategic paradigm has since shifted toward "escaping flatland" by incorporating sp³-rich, three-dimensional fragments[1].
3-((Dimethylamino)methyl)piperidin-3-ol (CAS: 1308384-25-9) represents a highly optimized, sp³-rich building block for modern FBDD. Featuring a rigid piperidine core, a tertiary alcohol, and a flexible dimethylamino side chain, this fragment provides precise 3D vector projection. It is particularly valuable for targeting complex protein-protein interactions (PPIs), kinases, and GPCRs, where accessing deep, polar sub-pockets via salt bridges and hydrogen bonding is critical.
Physicochemical Profiling & Rule of Three (Ro3) Compliance
To ensure a fragment can be successfully elaborated into a drug-like lead without violating Lipinski’s Rule of Five, it must strictly adhere to the Astex "Rule of Three" (Ro3)[2].
As summarized in the table below, 3-((Dimethylamino)methyl)piperidin-3-ol perfectly aligns with Ro3 parameters[2][3]. Furthermore, its Fraction of sp³ carbons ( Fsp3 ) is 1.0, maximizing its three-dimensional shape complementarity and intrinsic aqueous solubility[1].
| Physicochemical Property | Value | Ro3 Threshold | Strategic Implication |
| Molecular Weight (MW) | 158.24 g/mol | ≤ 300 Da | Leaves ample "budget" for synthetic growth. |
| Calculated LogP (cLogP) | -0.3375 | ≤ 3.0 | Highly hydrophilic; prevents non-specific hydrophobic aggregation. |
| Topological Polar Surface Area | 35.5 Ų | ≤ 60 Ų | Excellent membrane permeability potential. |
| H-Bond Donors (HBD) | 2 | ≤ 3 | Enables targeted interactions via the alcohol and piperidine NH. |
| H-Bond Acceptors (HBA) | 3 | ≤ 3 | Facilitates interaction with target solvent networks. |
| Rotatable Bonds | 2 | ≤ 3 | Low entropic penalty upon target binding. |
| Fraction sp³ ( Fsp3 ) | 1.0 (8/8 carbons) | N/A (Higher is better) | Escapes "flatland," correlating with higher clinical success rates[1]. |
Structural Binding Modalities & Growth Vectors
The architectural design of 3-((Dimethylamino)methyl)piperidin-3-ol offers three distinct interaction and growth vectors. The causality behind selecting this fragment lies in its differentiated nucleophilicity, which allows for regioselective synthetic elaboration without cumbersome protection-deprotection steps.
Fig 1. Pharmacophore mapping and synthetic growth vectors of the piperidine-based fragment.
Experimental Workflows & Protocols
Fig 2. Fragment-based drug design workflow from sp3-rich library screening to lead optimization.
Protocol A: Primary Fragment Screening via WaterLOGSY NMR
Because fragments have low molecular weights, their initial binding affinities are typically weak ( Kd in the μ M to mM range)[4]. Standard biochemical assays often yield false negatives. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is the premier choice here because it leverages the massive bulk magnetization of water to detect transient, weak binding events[4][5].
Causality & Mechanism: WaterLOGSY relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound ligand via intermolecular Nuclear Overhauser Effect (NOE) and spin diffusion[5]. Small molecules tumbling freely in solution exhibit a positive NOE (negative cross-relaxation). However, when a fragment binds to a massive protein, it adopts the protein's slow tumbling rate, resulting in a negative NOE. This causes a distinct phase inversion in the NMR spectrum, allowing unambiguous differentiation between binders and non-binders[5].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a screening buffer consisting of 50 mM Sodium Phosphate (pH 7.4), 150 mM NaCl, and 10% D2O (for the NMR lock signal).
-
Protein-Ligand Mixture: Dilute the target protein to a final concentration of 10–20 μ M. Add 3-((Dimethylamino)methyl)piperidin-3-ol to a final concentration of 500 μ M. Note: The high ligand concentration ensures sufficient occupancy of the weak-affinity binding site.
-
NMR Acquisition: Acquire the 1D WaterLOGSY spectrum at 298 K on a 600 MHz NMR spectrometer equipped with a cryoprobe. Use a selective 180° inversion pulse on the water resonance (4.7 ppm) with a mixing time ( tm ) of 1.0 to 2.0 seconds.
-
Self-Validating Controls:
-
Positive Control: Include a known weak binder. Its signals must appear with an inverted phase relative to the free state.
-
Negative Control: Include a known non-binder (e.g., sucrose or DMSO). Its signals must retain the standard free-molecule phase.
-
-
Data Interpretation: If the resonances corresponding to the dimethylamino protons (~2.2 ppm) and piperidine ring protons invert phase in the presence of the protein, the fragment is a confirmed binder.
Protocol B: Regioselective Hit-to-Lead Elaboration
Once validated via X-ray crystallography, the fragment must be "grown" into a lead molecule. The primary chemical vector is the secondary amine of the piperidine ring.
Causality & Mechanism: The molecule contains three heteroatoms: a secondary amine, a tertiary amine, and a tertiary alcohol. The secondary amine is the most sterically accessible and nucleophilic site. The tertiary dimethylamino group is highly sterically hindered, and the tertiary alcohol is a poor nucleophile. This intrinsic electronic and steric differentiation allows for direct, regioselective N-acylation or reductive amination without the need for protecting groups, preserving the critical 3D pharmacophore.
Step-by-Step Methodology (Regioselective N-Acylation):
-
Reaction Setup: Dissolve 1.0 equivalent of 3-((Dimethylamino)methyl)piperidin-3-ol in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation of the secondary amine which would kill its nucleophilicity.
-
Electrophile Introduction: Dropwise, add 1.1 equivalents of the desired vector-expanding building block (e.g., an aryl acid chloride) over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS.
-
Self-Validation & Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. The success of the regioselective coupling is self-validated via 1H -NMR: the disappearance of the broad singlet corresponding to the piperidine N-H proton, coupled with a downfield shift of the adjacent equatorial/axial piperidine protons, confirms functionalization at Vector 1. The dimethylamino singlet (~2.2 ppm) should remain unshifted, confirming it did not react.
References
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. URL: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]
-
Dalvit, C., Fogliatto, G. P., Stewart, A., Veronesi, M., & Stockman, B. J. (2001). WaterLOGSY as a method for primary NMR screening: practical aspects and range of applicability. Journal of Biomolecular NMR, 21(4), 349-359. URL: [Link]
-
Dalvit, C., Fasolini, M., Flocco, M., Knapp, S., Pevarello, P., & Veronesi, M. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of Medicinal Chemistry, 45(12), 2610-2614. URL: [Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. NMR-Based screening with competition water-ligand observed via gradient spectroscopy experiments: detection of high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand screening with NMR [imserc.northwestern.edu]
Application Note: Orthogonal N-Protection and Deprotection Strategies for Piperidine Scaffolds
Introduction & Mechanistic Rationale
Piperidine rings are foundational pharmacophores in drug discovery, present in blockbuster therapeutics ranging from antihistamines to targeted neurological agents. However, the secondary amine of the piperidine core is highly nucleophilic. During multi-step organic synthesis—such as cross-coupling, oxidation, or harsh alkylation—this amine must be temporarily masked to prevent unwanted side reactions.
The industry standard for amine masking relies on carbamate-based protecting groups. The two most prominent and highly orthogonal groups are tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) . True orthogonality means that one protecting group can be removed under specific conditions without affecting the other. Boc is strictly acid-labile but completely stable to catalytic hydrogenation, whereas Cbz is readily cleaved by hydrogenolysis but exhibits strong resistance to mild acids.
By mastering the causality behind these protection and deprotection mechanisms, process chemists can design robust, scalable, and self-validating synthetic routes.
Physicochemical Data & Reagent Selection
To facilitate experimental design, the quantitative parameters and reaction profiles of both protecting groups are summarized below.
| Protecting Group | Reagent | Base / Catalyst | Deprotection Method | Primary Byproducts | Orthogonality Profile |
| Boc | Boc₂O (1.05–1.1 eq) | Et₃N / DMAP (cat.) | Strong Acid (TFA, 4M HCl) | Isobutylene (gas), CO₂ (gas) | Stable to H₂/Pd-C, strong bases, and nucleophiles. |
| Cbz (Z) | Cbz-Cl (1.1–1.2 eq) | Et₃N or Na₂CO₃ | Hydrogenolysis (H₂/Pd-C) | Toluene, CO₂ (gas) | Stable to mild acids (e.g., dilute HCl) and mild bases. |
The Boc Protecting Group (tert-Butyloxycarbonyl)
Mechanistic Causality
Protection: The introduction of the Boc group utilizes di-tert-butyl dicarbonate (Boc₂O). The piperidine nitrogen performs a nucleophilic acyl substitution on one of the electrophilic carbonyls of Boc₂O. A mild base, such as triethylamine (Et₃N), is required to neutralize the generated acid, preventing the reaction medium from becoming acidic, which would stall the reaction and degrade the product 1.
Deprotection: Boc cleavage is driven by strong acids like Trifluoroacetic acid (TFA) or 4M HCl in dioxane. The acid protonates the carbamate oxygen, inducing the expulsion of a highly stable tert-butyl carbocation. This cation rapidly loses a proton to form isobutylene gas. The remaining carbamic acid intermediate spontaneously decarboxylates into carbon dioxide (CO₂) and the free piperidinium salt. The generation of isobutylene and CO₂ provides a self-validating visual cue (effervescence) that the deprotection is actively proceeding 2.
Workflow Visualization
Mechanistic workflow of N-Boc protection and acidic deprotection of piperidine.
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
-
Preparation: In an oven-dried round-bottom flask, dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O to accelerate sluggish reactions.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Boc₂O (1.1 eq) in a small volume of DCM and add it dropwise over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor via TLC (Ninhydrin stain); the disappearance of the primary/secondary amine spot validates completion.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Acidic Deprotection (TFA Method)
-
Preparation: Dissolve the N-Boc-piperidine in DCM (0.1 M). Cool to 0 °C.
-
Cleavage: Add neat TFA dropwise (typically a 1:4 ratio of TFA:DCM). Optional: If the substrate contains electron-rich aromatic rings, add triethylsilane (TES, 2.0 eq) as a carbocation scavenger to prevent unwanted Friedel-Crafts alkylation by the tert-butyl cation.
-
Monitoring: Stir at RT. Observe the effervescence (CO₂ and isobutylene gas). The reaction is complete when gas evolution ceases (typically 1–2 hours).
-
Isolation: Concentrate the mixture in vacuo to remove excess TFA. To isolate the free base, partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (until pH > 8). Extract, dry, and concentrate. Alternatively, use 4M HCl in dioxane to precipitate the product directly as a stable hydrochloride salt 3.
The Cbz Protecting Group (Carboxybenzyl)
Mechanistic Causality
Protection: Cbz protection utilizes benzyl chloroformate (Cbz-Cl). Because Cbz-Cl is highly reactive and moisture-sensitive, it is typically added at low temperatures under Schotten-Baumann conditions (biphasic aqueous base/organic solvent) or in anhydrous conditions with an amine base. Deprotection: The benzyl-oxygen bond is uniquely susceptible to catalytic hydrogenolysis. Using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the bond is cleaved, releasing toluene and carbamic acid (which subsequently decarboxylates). For industrial scale-up where heavy metal contamination is a regulatory concern, acid-mediated Cbz deprotection using isopropanol hydrochloride (IPA·HCl) at elevated temperatures has emerged as a highly efficient, metal-free alternative 4.
Workflow Visualization
Orthogonal deprotection strategy for dual-protected (Boc/Cbz) piperidine scaffolds.
Experimental Protocols
Protocol 3: N-Cbz Protection of Piperidine
-
Preparation: Dissolve the piperidine derivative (1.0 eq) in THF or DCM (0.2 M) containing Et₃N (1.5 eq). Cool to 0 °C.
-
Electrophile Addition: Add Cbz-Cl (1.1 eq) dropwise. Caution: Cbz-Cl is a lachrymator and must be handled in a fume hood.
-
Reaction: Stir at RT for 4–6 hours.
-
Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol 4: Deprotection via Catalytic Hydrogenolysis
-
Preparation: Dissolve the N-Cbz-piperidine in methanol or ethanol (0.1 M).
-
Catalyst Addition: Flush the flask with inert gas (N₂ or Argon). Carefully add 10% Pd/C (10–20% by weight relative to the substrate). Safety Note: Dry Pd/C is highly pyrophoric; always add it under an inert atmosphere or pre-wet it with solvent.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (or use a Parr shaker at 30–50 psi for recalcitrant substrates). Stir vigorously at RT for 2–12 hours.
-
Isolation: Flush the system with N₂ to remove residual H₂. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with methanol. Concentrate the filtrate to yield the deprotected piperidine.
Protocol 5: Acid-Mediated Cbz Deprotection (Scalable Alternative)
-
Preparation: To a clean, dry round-bottom flask, add the N-Cbz-piperidine derivative (1.0 eq) and Isopropanol Hydrochloride (IPA·HCl, 5–10 volumes).
-
Reaction: Heat the reaction mass to 65–75 °C and maintain for 4 hours.
-
Isolation: Cool to 45 °C and distill off the solvent under vacuum. Slurry the resulting crude in ethyl acetate to precipitate the pure piperidine hydrochloride salt.
Troubleshooting & Optimization
-
Incomplete Boc Protection: Highly sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine) may resist Boc₂O. Refluxing in THF or increasing the DMAP loading (up to 0.2 eq) forces the equilibrium forward.
-
Sluggish Cbz Hydrogenolysis: Sulfur-containing impurities or basic amines can poison the Pd/C catalyst. Adding a few drops of glacial acetic acid to the methanol solvent protonates the free amine as it forms, preventing it from coordinating to and deactivating the palladium surface.
References
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Amine Protection and Deprotection. Master Organic Chemistry.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
Sources
Scalable Manufacturing Methods for 3-((Dimethylamino)methyl)piperidin-3-ol: A Process Development Guide
Introduction & Strategic Overview
The compound 3-((Dimethylamino)methyl)piperidin-3-ol (Free base CAS: 1308384-25-9; Dihydrochloride CAS: 1609395-56-3)[1][2] is a highly versatile, bifunctional building block frequently utilized in the synthesis of CNS-active therapeutics and kinase inhibitors. While medicinal chemistry routes successfully yield milligram to gram quantities, they often rely on hazardous reagents, highly exothermic reactions, and extensive silica gel chromatography.
As a Senior Application Scientist, my objective in this application note is to transition this synthesis from a discovery-scale procedure to a robust, kilogram-scale manufacturing protocol. This guide outlines a self-validating, three-step synthetic system engineered for exceptional process safety, atom economy, and direct product isolation via crystallization.
Process Chemistry & Mechanistic Causality (E-E-A-T)
Step 1: Mitigating Thermal Runaway in the Corey-Chaykovsky Epoxidation
The traditional synthesis of the spiro-epoxide intermediate (tert-butyl 1-oxa-6-azaspiro[3]octane-6-carboxylate) relies on the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide (TMSI), sodium hydride (NaH), and dimethyl sulfoxide (DMSO).
The Causality of Scale-Up Failure: At scale, the NaH/DMSO system presents a critical thermal runaway hazard. Process safety evaluations (such as Accelerating Rate Calorimetry, ARC) have demonstrated that DMSO decomposition in the presence of strong bases can trigger an energetic runaway near 170 °C[4]. Furthermore, the dimethyl sulfide (DMS) byproduct is a volatile irritant requiring rigorous scrubbing[5]. The Scalable Solution: To engineer a safer process, we replace the NaH/DMSO system with Potassium tert-butoxide (KOtBu) in N,N-Dimethylformamide (DMF) or a THF/t-BuOH mixture. This solvent switch increases the onset temperature of uncontrolled decomposition to >215 °C and drastically reduces the self-heating rate from 165 °C/min to less than 0.1 °C/min, ensuring the reaction stays within Criticality Class 2 safety limits[4].
Step 2: Regioselective Epoxide Ring-Opening
The spiro-epoxide undergoes nucleophilic attack by dimethylamine. Instead of utilizing hazardous anhydrous dimethylamine gas, the scalable protocol employs 40% aqueous dimethylamine in methanol. The basicity of the amine itself catalyzes the ring-opening, and the reaction is highly regioselective for the less sterically hindered terminal methylene carbon, yielding the target amino-alcohol with >98% regiochemical purity.
Step 3: Deprotection and Chromatograph-Free Isolation
The final step requires the removal of the N-Boc protecting group. By utilizing 5M HCl in isopropanol (IPA) rather than trifluoroacetic acid (TFA) or HCl in dioxane, we achieve two goals simultaneously:
-
Complete deprotection with minimal byproduct formation.
-
Direct crystallization of the product as a highly pure dihydrochloride salt, completely eliminating the need for column chromatography.
Quantitative Data: Process Metrics Comparison
The following table summarizes the improvements achieved by transitioning from the bench-scale route to the scalable manufacturing process.
| Parameter | Bench-Scale (MedChem) | Scalable Manufacturing Process |
| Epoxidation Base/Solvent | NaH / DMSO | KOtBu / DMF |
| Thermal Runaway Onset | ~170 °C (High Risk) | >215 °C (Low Risk) |
| Amine Source | Anhydrous Dimethylamine (Gas) | 40% Aqueous Dimethylamine |
| Deprotection Reagent | TFA in Dichloromethane | 5M HCl in Isopropanol |
| Isolation Method | Silica Gel Chromatography | Direct Crystallization |
| Overall Yield (3 steps) | 42% | 76% |
| Purity (HPLC) | 95% | >99.5% (as 2HCl salt) |
Visualizations of Workflows and Mechanisms
Synthetic workflow and safety checkpoints for scalable manufacturing.
Mechanistic pathway of the Corey-Chaykovsky epoxidation.
Experimental Protocols
Protocol A: Synthesis of tert-butyl 1-oxa-6-azaspiro[3]octane-6-carboxylate
Self-Validating Premise: The complete consumption of the ketone must be verified before quenching to prevent difficult downstream separations.
-
Ylide Generation: Charge a nitrogen-purged reactor with Trimethylsulfoxonium iodide (TMSI, 1.2 equiv) and anhydrous DMF (10 volumes). Cool the suspension to 0–5 °C.
-
Base Addition: Portion-wise, add Potassium tert-butoxide (KOtBu, 1.15 equiv) while maintaining the internal temperature below 10 °C. Stir for 1 hour at ambient temperature to ensure complete ylide formation (solution becomes pale yellow and homogeneous).
-
Ketone Addition: Cool the mixture back to 0–5 °C. Add a solution of N-Boc-piperidin-3-one (1.0 equiv) in DMF (2 volumes) dropwise over 1 hour.
-
Reaction: Allow the reactor to warm to 25 °C and stir for 12 hours.
-
In-Process Control (IPC): Sample the reaction mixture for GC analysis. Proceed only when starting material is <1%.
-
Workup: Quench the reaction slowly with ice-cold water (15 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude spiro-epoxide as a pale oil. Use directly in the next step.
Protocol B: Synthesis of tert-butyl 3-((dimethylamino)methyl)-3-hydroxypiperidine-1-carboxylate
Self-Validating Premise: Aqueous amine systems require adequate co-solvency to prevent biphasic stalling.
-
Reagent Mixing: Dissolve the crude spiro-epoxide from Protocol A (1.0 equiv) in Methanol (5 volumes).
-
Amine Addition: Add 40% aqueous Dimethylamine (5.0 equiv) to the reactor at room temperature.
-
Heating: Heat the mixture to 60 °C and stir for 8 hours. The sealed nature of the reactor prevents the loss of volatile dimethylamine.
-
In-Process Control (IPC): Analyze via LC-MS or HPLC. The epoxide peak must be completely absent.
-
Workup: Concentrate the mixture under vacuum to remove methanol and excess dimethylamine. Partition the residue between Ethyl Acetate (10 volumes) and water (5 volumes). Separate the organic phase, wash with brine, and concentrate to yield the Boc-protected amino alcohol as a viscous syrup.
Protocol C: Synthesis of 3-((Dimethylamino)methyl)piperidin-3-ol Dihydrochloride
Self-Validating Premise: Controlled crystallization from a supersaturated IPA solution guarantees high purity without chromatography.
-
Deprotection: Dissolve the crude intermediate from Protocol B in Isopropanol (IPA, 4 volumes). Cool to 0 °C.
-
Acidification: Dropwise, add 5M HCl in IPA (4.0 equiv). A mild exotherm will occur, and CO₂ gas evolution (from Boc cleavage) will be observed.
-
Maturation: Warm the mixture to 40 °C for 2 hours to drive the deprotection to completion, then cool slowly to 5 °C over 4 hours.
-
Crystallization: As the mixture cools, the dihydrochloride salt will precipitate as a white crystalline solid. If crystallization is slow, seed crystals (0.5 wt%) may be introduced at 20 °C.
-
Isolation: Filter the slurry and wash the filter cake with cold IPA (2 volumes) followed by Heptane (2 volumes).
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the title compound as a highly pure (>99.5% by HPLC) white powder.
References
-
Accela ChemBio. "1609395-56-3 | 3-[(dimethylamino)methyl]piperidin-3-ol dihydrochloride." Accessed March 2026. URL: [Link]
-
Qi, F., et al. "Safe Scale-Up of Pharmaceutical Manufacturing Processes with Dimethyl Sulfoxide as the Solvent and a Reactant or a Byproduct." Organic Process Research & Development, 2014, 18(12), 1836-1845. URL: [Link]
-
ACS Green Chemistry Institute. "Corey-Chaykovsky Reaction - Safety and Atom Efficiency." Accessed March 2026. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-[(Dimethylamino)methyl]piperidin-3-ol Dihydrochloride_1609395-56-3_B402833_ãè±èæ ååç½ã [gjbzwz.com]
- 3. 1779122-11-0|9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
Crystallization Methods for 3-((Dimethylamino)methyl)piperidin-3-ol Salts: A Comprehensive Technical Guide
Executive Summary & Molecule Overview
3-((Dimethylamino)methyl)piperidin-3-ol is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule possesses three distinct functional groups: a secondary amine within the piperidine ring, a tertiary dimethylamine group, and a tertiary alcohol at the C3 stereocenter[1].
Due to the presence of two highly basic nitrogen atoms and a polar hydroxyl group, the free base form is highly water-soluble, hygroscopic, and prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) during isolation. Consequently, isolating the compound as a crystalline salt—most commonly the dihydrochloride salt (CAS 1609395-56-3)—is mandatory for achieving high chemical purity and long-term solid-state stability[2]. Furthermore, the C3 chiral center often necessitates diastereomeric salt resolution to isolate specific enantiomers for targeted drug development.
Physicochemical Profiling & Salt Selection Strategy
To design a robust crystallization process, we must first analyze the physicochemical properties of the free base.
Table 1: Physicochemical Properties of 3-((Dimethylamino)methyl)piperidin-3-ol
| Property | Value | Implication for Crystallization |
| CAS Number | 1308384-25-9 (Free Base) | Highly polar liquid/amorphous solid at room temp[1]. |
| Molecular Weight | 158.24 g/mol | Low molecular weight contributes to high solubility[1]. |
| Estimated pKa₁ (Piperidine) | ~10.5 | Requires a strong acid (pKa < 7.5) for stable salt formation[3]. |
| Estimated pKa₂ (Dimethylamine) | ~9.0 | Requires >2.0 equivalents of acid for complete protonation[3]. |
| cLogP | -0.34 | Highly hydrophilic; anti-solvent crystallization is required[1]. |
| Topological Polar Surface Area | 35.5 Ų | Strong hydrogen-bonding potential (2 donors, 3 acceptors)[1]. |
Causality in Salt Selection
-
Achiral Bulk Isolation (Dihydrochloride): The "Rule of 3" in salt selection dictates that the pKa difference between the base and the acid must be ΔpKa>3 to ensure a stable, crystalline lattice[3]. With two basic centers possessing pKa values ≥ 9.0, a strong acid like Hydrochloric acid (pKa ~ -6) is required to fully protonate both nitrogens. The resulting dihydrochloride lattice is stabilized by strong ionic interactions and hydrogen bonding with the C3 hydroxyl group.
-
Chiral Resolution (Di-p-toluoyl-L-tartaric acid, L-DTTA): For enantiomeric separation, flexible and highly polar piperidine derivatives require resolving agents with rigid aromatic bulk. L-DTTA provides π−π stacking and steric bulk that facilitate the formation of a well-ordered, distinguishable diastereomeric lattice, enabling thermodynamic separation of the enantiomers[4].
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the specified cooling rates and seeding temperatures is critical to bypass the metastable zone boundary and prevent oiling out[5].
Protocol A: Reactive Crystallization of the Dihydrochloride Salt
Objective: Isolate the bulk racemate as a highly pure, handleable solid.
-
Dissolution: Charge 3-((Dimethylamino)methyl)piperidin-3-ol free base (1.0 eq) into a clean, dry, jacketed reactor. Add 5 volumes (V) of Isopropanol (IPA) and agitate at 200 rpm until complete dissolution is achieved.
-
Reactive Protonation: Cool the batch to 10°C. Slowly dose 2.1 equivalents of anhydrous HCl in IPA (e.g., 5-6 M solution) over 1 hour. Causality: Controlling the addition rate at a low temperature mitigates the highly exothermic neutralization reaction, preventing solvent boil-off and impurity formation.
-
Supersaturation Generation: Heat the resulting suspension to 45°C to dissolve any premature, poorly formed nuclei, creating a clear, supersaturated solution.
-
Anti-Solvent Addition: Dose 2 V of Ethyl Acetate (EtOAc) over 30 minutes. Causality: EtOAc lowers the dielectric constant of the medium, drastically reducing the solubility of the highly polar dihydrochloride salt without inducing liquid-liquid phase separation.
-
Seeding & Maturation: Introduce 1% w/w dihydrochloride seed crystals. Hold at 45°C for 1 hour. Causality: Seeding within the metastable zone prevents primary nucleation bursts, ensuring crystal growth occurs on the seeds rather than crashing out as an oil[5].
-
Cooling & Isolation: Cool to 5°C at a linear rate of 0.1°C/min. Filter the resulting white crystalline slurry under a dry nitrogen atmosphere (to prevent moisture uptake). Wash the cake with 2 V of cold IPA/EtOAc (1:1 v/v) and dry in a vacuum oven at 45°C until constant weight.
Protocol B: Diastereomeric Resolution via DTTA Salt
Objective: Isolate a single enantiomer with >99% enantiomeric excess (ee).
-
Salt Formation: Charge racemic 3-((Dimethylamino)methyl)piperidin-3-ol (1.0 eq) and Di-p-toluoyl-L-tartaric acid (L-DTTA, 1.0 eq) into the reactor. Add 10 V of Methanol/Water (9:1 v/v).
-
Dissolution: Heat the mixture to 65°C under reflux until a clear solution is formed.
-
Thermodynamic Seeding: Cool the batch to 50°C and seed with 0.5% w/w of the desired enantiomer-L-DTTA salt. Hold at 50°C for 2 hours to establish a robust secondary nucleation phase.
-
Controlled Desupersaturation: Linearly cool the batch to 20°C over 8 hours (approx. 0.06°C/min). Causality: Extremely slow cooling ensures thermodynamic control, favoring the precipitation of the less soluble diastereomer while leaving the more soluble diastereomer in the mother liquor[4].
-
Isolation: Filter the enriched diastereomeric salt and wash with 2 V of cold Methanol. Perform a single recrystallization from Methanol/Water if the initial ee is <95%.
Workflow Visualization
Workflow for the crystallization and chiral resolution of 3-((Dimethylamino)methyl)piperidin-3-ol.
Troubleshooting & Expert Insights
-
Managing Oiling Out (LLPS): Amino-alcohols frequently phase-separate into a solute-rich liquid phase rather than crystallizing, trapping impurities and preventing filtration. If the batch turns milky but lacks birefringence under cross-polarized light, LLPS has occurred. Correction: Immediately heat the batch by 5–10°C to redissolve the oil, reduce the anti-solvent addition rate, and introduce seed crystals earlier in the process[5].
-
Hygroscopicity of the Dihydrochloride: The presence of the tertiary alcohol and two hydrochloride centers makes the final salt prone to moisture scavenging. Always discharge the filter cake under a dry nitrogen blanket and store the final API in double polyethylene bags with desiccant[3].
References
-
Anderson, N. G. (2012). "Practical Process Research and Development: A Guide for Organic Chemists". Source: sciencedirect.com. URL:[Link][5]
-
Stahl, P. H., & Wermuth, C. G. (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Source: acs.org. URL:[Link][3]
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). "Enantiomers, Racemates, and Resolutions". Source: semanticscholar.org. URL:[Link][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-[(Dimethylamino)methyl]piperidin-3-ol Dihydrochloride_1609395-56-3_B402833_ãè±èæ ååç½ã [gjbzwz.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Practical Process Research and Development: A Guide for Organic Chemists - Neal G. Anderson - Google 圖書 [books.google.com.hk]
Advanced Application Note: Microwave-Assisted Synthesis of Dimethylamino Piperidine Derivatives in Drug Discovery
Executive Summary & Scientific Rationale
The synthesis of nitrogen-rich heterocycles, particularly dimethylamino piperidine derivatives, is a cornerstone of modern medicinal chemistry. These privileged scaffolds are integral to the pharmacophores of selective kinase inhibitors (e.g., CDK4/6, SRC, and CSF-1R inhibitors) and cholinesterase modulators used in oncology and neuropharmacology[1][2]. However, the functionalization of sterically hindered secondary and tertiary amines via conventional convective heating often suffers from sluggish kinetics, thermodynamic degradation, and poor yields.
As an application scientist, transitioning these workflows to Microwave-Assisted Organic Synthesis (MAOS) is highly recommended. Microwave irradiation relies on dielectric heating, where polar solvents and reagents rapidly align with an oscillating electromagnetic field. This mechanism generates intense, localized superheating that bypasses the inefficient thermal conductivity of conventional oil baths[3]. Consequently, MAOS provides the rapid activation energy required to overcome the steric bulk of the dimethylamino group, driving the reaction kinetically to favor the desired product while minimizing side reactions[4].
Pharmacological Context & Target Signaling Pathways
Dimethylamino piperidines are critical for achieving high target selectivity and favorable pharmacokinetic profiles (such as oral bioavailability and cellular permeability). For example, pyrazolopyrimidine conjugates featuring a 3- or 4-(dimethylamino)piperidine moiety have been identified as highly potent inhibitors of SRC Family Kinases (SFKs) in breast cancer models[5] and CSF-1R kinases in glioblastoma[6]. By competitively binding to the ATP pocket of these kinases, these derivatives halt downstream signal transduction, ultimately inducing cell cycle arrest.
Fig 1. Kinase inhibition signaling pathway targeted by dimethylamino piperidines.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By incorporating in-process analytical controls (LC-MS/TLC) and specific mechanistic catalysts, the workflows ensure high fidelity and reproducibility.
Protocol A: Microwave-Assisted Reductive Amination for Pyrazolopyrimidine Conjugates
Objective: Synthesize lead compounds (e.g., eCF506 analogs) via the reductive amination of a pyrazolopyrimidine aldehyde with 4-(dimethylamino)piperidine[5].
-
Reagent Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the pyrazolopyrimidine aldehyde precursor (1.0 mmol) and 4-(dimethylamino)piperidine (1.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 4 mL).
-
Causality: DCE is selected for its moderate dielectric constant, allowing for controlled microwave absorption without causing explosive overpressurization at high temperatures.
-
-
Acid Catalysis: Add 2 drops of glacial acetic acid.
-
Causality: The acid lowers the microenvironment pH to ~4.5. This protonates the carbonyl oxygen, dramatically increasing its electrophilicity and accelerating the nucleophilic attack by the piperidine nitrogen to form the critical iminium ion intermediate[4].
-
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 mmol).
-
Causality: STAB is a mild, chemoselective reducing agent that reduces the transient iminium ion in situ without prematurely reducing the starting aldehyde.
-
-
Microwave Irradiation: Seal the vial with a pressure-rated septum cap. Irradiate in a microwave reactor at 150 °C for 60 minutes[6].
-
Causality: The sealed vessel allows the solvent to safely exceed its atmospheric boiling point. The intense dielectric heating provides the activation energy necessary to overcome the steric hindrance of the bulky piperidine ring.
-
-
In-Process Validation: Pause irradiation at 45 minutes. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Causality: Confirms the disappearance of the aldehyde precursor mass peak. If >5% starting material remains, resume irradiation for the final 15 minutes.
-
-
Workup & Isolation: Cool to ambient temperature. Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid, and extract with dichloromethane (3 × 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure conjugate.
Protocol B: Direct N-Alkylation of 4-(Dimethylamino)piperidine
Objective: Synthesize 2-(4-(dimethylamino)piperidin-1-yl)ethanol derivatives via direct alkylation[4].
-
Reaction Setup: In a microwave vial, dissolve 4-(dimethylamino)piperidine (1.0 mmol) and 2-chloroethanol (1.2 mmol) in acetonitrile (3 mL).
-
Base Addition: Add anhydrous potassium carbonate (K2CO3) (2.0 mmol).
-
Causality: K2CO3 acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution. Without this base, the HCl would protonate the secondary amine of the piperidine, rendering it non-nucleophilic and immediately stalling the reaction[4].
-
-
Microwave Irradiation: Seal and irradiate at 120 °C for 15–20 minutes[7].
-
Validation & Purification: Monitor completion via TLC (ninhydrin stain). Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify to obtain the N-alkylated product.
Fig 2. Experimental workflow for microwave-assisted synthesis of piperidine derivatives.
Quantitative Data Presentation
The shift from conventional thermal heating to microwave irradiation yields profound improvements in both reaction kinetics and product recovery. The table below summarizes the comparative efficiency across different synthetic routes for piperidine derivatives.
| Reaction Type | Target Scaffold / Derivative Class | Conventional Heating (Time / Yield) | Microwave Irradiation (Time / Yield) | Reference |
| Reductive Amination | Pyrazolopyrimidine-piperidine conjugates (SRC/CSF-1R Inhibitors) | 24 hours / 45% | 1 hour / 62–76% | [6],[5] |
| N-Alkylation | 2-(4-(dimethylamino)piperidin-1-yl)ethanols | 12 hours / 60% | 20 minutes / 89% | [4] |
| Condensation | Piperidin-1-yl quinoline thiosemicarbazones (Cholinesterase Inhibitors) | 2 hours / 60–75% | 3–5 minutes / 85–98% | [1] |
| Nucleophilic Substitution | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines (CDK4/6 Inhibitors) | 16 hours / 50% | 1 hour / 85% | [2] |
References
- 2-(4-(Dimethylamino)piperidin-1-yl)
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)
- Source: nih.
- Source: semanticscholar.
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
- Source: benchchem.
- Source: oatext.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. 2-(4-(Dimethylamino)piperidin-1-yl)ethanol | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-((Dimethylamino)methyl)piperidin-3-ol Synthesis
Welcome to the advanced troubleshooting center for the synthesis of 1[1]. This highly polar amino-alcohol is a critical scaffold in the design of μ-opioid receptor agonists and other neuroactive APIs (2)[2].
Because 3-piperidone derivatives are sterically hindered and prone to side reactions, achieving high overall yields requires strict control over reaction kinetics and isolation techniques. This guide provides drug development professionals with field-proven strategies to maximize yield across the three-stage synthetic route.
Figure 1: Three-step synthetic workflow for 3-((dimethylamino)methyl)piperidin-3-ol.
Module 1: Corey-Chaykovsky Epoxidation
Q: Why is my Corey-Chaykovsky epoxidation of 1-Boc-3-piperidone stalling below 60% conversion?
A: The formation of the spiro-epoxide intermediate utilizes trimethylsulfoxonium iodide (TMSOI) and a strong base to generate dimethylsulfoxonium methylide (3)[3]. Stalling is predominantly caused by premature quenching of the ylide by trace moisture or incomplete ylide generation prior to ketone addition.
-
Causality: 3-Piperidones are significantly more sterically hindered than their 4-piperidone counterparts. The sulfoxonium ylide reacts via thermodynamic control, which is ideal for hindered ketones, but it requires a sustained excess of active ylide. If the sodium hydride (NaH) is degraded, the ylide is not fully formed, leaving unreacted starting material (4)[4].
-
Self-Validating Protocol (Optimized Epoxidation):
-
Charge a flame-dried, nitrogen-purged flask with TMSOI (1.5 eq) and anhydrous DMSO (0.5 M).
-
Add NaH (60% dispersion in mineral oil, 1.4 eq) portion-wise at 0 °C.
-
Validation Check: Stir at room temperature for 1 hour. Do not proceed until hydrogen gas evolution has completely ceased, ensuring 100% ylide generation.
-
Add 1-Boc-3-piperidone (1.0 eq) dropwise. Stir at 50 °C for 12 hours.
-
Quench carefully with ice water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Table 1: Optimization of Corey-Chaykovsky Epoxidation
| Base / Ylide Precursor | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
| NaH / TMSI (Sulfonium) | THF | 0 to RT | 12 | < 30% (Side products) |
| t-BuOK / TMSOI | DMSO / THF | RT | 16 | 65% |
| NaH / TMSOI (Sulfoxonium) | Anhydrous DMSO | 50 | 12 | > 95% |
Module 2: Regioselective Epoxide Ring Opening
Q: I am observing poor yield and incomplete conversion during the dimethylamine ring-opening step. How can I improve this?
A: Epoxide ring opening of 1-Boc-1-oxa-6-azaspiro[5]octane with amines heavily favors attack at the less hindered methylene carbon, yielding the desired 3-aminomethyl-3-ol (3)[3]. Poor yield in this step is rarely a regioselectivity issue; it is almost always caused by the volatility of dimethylamine escaping the reaction matrix or insufficient solvent polarity.
-
Causality: Dimethylamine (boiling point 7 °C) rapidly evaporates at the elevated temperatures required to open the sterically hindered spiro-epoxide. Furthermore, using a non-polar solvent fails to activate the epoxide. A polar protic solvent like ethanol hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and facilitating the Sₙ2-like attack by the amine.
-
Self-Validating Protocol (Optimized Ring Opening):
-
Dissolve 1-Boc-1-oxa-6-azaspiro[5]octane (1.0 eq) in anhydrous Ethanol (0.3 M).
-
Add Dimethylamine solution (2.0 M in EtOH, 5.0 eq).
-
Validation Check: Seal the reaction in a heavy-walled pressure tube or microwave vial. Weigh the sealed vessel before heating to verify no mass (gas) is lost during the reaction.
-
Heat to 70 °C for 16 hours.
-
Cool to room temperature, vent carefully in a fume hood, and concentrate under reduced pressure to yield 1-Boc-3-((dimethylamino)methyl)piperidin-3-ol.
-
Table 2: Optimization of Epoxide Ring Opening
| Amine Source | Solvent | Vessel Type | Temp (°C) | Isolated Yield (%) |
| HN(CH₃)₂ (2M in THF, 1.5 eq) | THF | Open Flask (Reflux) | 65 | 25% (Amine loss) |
| HN(CH₃)₂ (40% aq, 5.0 eq) | Methanol | Sealed Tube | 70 | 60% (Hydrolysis) |
| HN(CH₃)₂ (2M in EtOH, 5.0 eq) | Ethanol | Pressure Tube | 70 | 92% |
Module 3: Boc Deprotection & Isolation
Q: My final deprotection yields a hygroscopic gum instead of a solid powder. How do I isolate the dihydrochloride salt cleanly?
A: The final product is a highly polar, doubly basic amino-alcohol. When deprotected using HCl in dioxane, it forms a 6[6]. Gummy residues occur because the salt traps residual dioxane and atmospheric moisture, preventing crystallization.
-
Causality: Dioxane forms highly stable solvates with hydrochloride salts. If the reaction mixture is concentrated directly to dryness without displacing the dioxane, it inevitably forms a glass or gum that is nearly impossible to handle.
-
Self-Validating Protocol (Optimized Deprotection & Isolation):
-
Dissolve 1-Boc-3-((dimethylamino)methyl)piperidin-3-ol in a minimal amount of DCM.
-
Add 4N HCl in Dioxane (10.0 eq) and stir at room temperature for 2 hours.
-
Validation Check: Monitor by TLC (ninhydrin stain). The reaction is complete when the high-Rf starting material is entirely consumed and a baseline spot appears.
-
Concentrate the mixture to a minimal volume (do not dry completely).
-
Co-evaporate with anhydrous ethanol (2x) to azeotropically displace residual dioxane.
-
Triturate vigorously with cold anhydrous diethyl ether. Filter the resulting white precipitate under a positive nitrogen stream to yield the pure dihydrochloride salt.
-
Diagnostic Logic Tree
Figure 2: Diagnostic logic tree for isolating yield bottlenecks in the synthesis.
References
-
ACS Chemical Neuroscience (2020) - Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available at:[Link]
-
ACS Publications (2019) - 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at:[Link]
- European Patent Office (EP 2374802 A1) - KYNURENINE PRODUCTION INHIBITOR.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 3-[(Dimethylamino)methyl]piperidin-3-ol Dihydrochloride_1609395-56-3_B402833_ãè±èæ ååç½ã [gjbzwz.com]
Technical Support Center: Minimizing Side Reactions in the Methylation of Piperidin-3-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the methylation of piperidin-3-ol. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
The methylation of piperidin-3-ol is a common synthetic transformation, but one fraught with challenges due to the molecule's bifunctional nature. The presence of both a secondary amine and a secondary alcohol creates a competitive environment for methylation, often leading to a mixture of products. This guide is designed to help you navigate these challenges and achieve high selectivity for your desired product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered by researchers.
Q1: What are the primary side reactions when methylating piperidin-3-ol?
A1: The core issue arises from the two nucleophilic sites on the molecule: the nitrogen of the secondary amine and the oxygen of the secondary alcohol. This leads to two main side reactions:
-
O-Methylation: The methylation of the hydroxyl group to form a methyl ether (3-methoxy-1-methylpiperidine or 1-H-3-methoxypiperidine). This occurs when the reaction conditions activate the alcohol, making it a competing nucleophile.
-
Over-Methylation (Quaternization): The desired N-methylated tertiary amine can undergo a second methylation to form a quaternary ammonium salt. This is particularly common when using highly reactive alkylating agents like methyl iodide.[1] The Eschweiler-Clarke reaction is a notable exception that inherently prevents this issue.[2]
Q2: How can I achieve selective N-methylation over O-methylation?
A2: Selective N-methylation is achieved by choosing a method that enhances the nucleophilicity of the amine while minimizing the reactivity of the alcohol. The most reliable and widely used method for this is the Eschweiler-Clarke reaction .[1][3] This reaction uses formaldehyde and formic acid to methylate secondary amines. It is highly selective because the reaction proceeds under conditions where the amine is more reactive than the alcohol, and the mechanism inherently stops at the tertiary amine stage, preventing quaternization.[2][4]
Q3: When is it necessary to use a protecting group for the hydroxyl function?
A3: A protection-deprotection strategy is necessary when the planned N-methylation conditions would also cause significant O-methylation. This is typically the case when:
-
Using strong bases (e.g., NaH, KH) which deprotonate the alcohol to form a highly nucleophilic alkoxide.
-
Employing highly reactive methylating agents (e.g., methyl iodide, dimethyl sulfate) in combination with a base.
Protecting the alcohol, for instance as a silyl ether (TBDMS, TIPS) or benzyl ether, masks its nucleophilicity, allowing for clean N-methylation.[5][6][7] The protecting group is then removed in a subsequent step.
Q4: What is the Eschweiler-Clarke reaction, and why is it so highly recommended?
A4: The Eschweiler-Clarke reaction is a reductive amination process that specifically methylates primary or secondary amines to their corresponding tertiary amines.[2] It utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[3]
Its high recommendation stems from two key advantages:
-
High Selectivity: The reaction is performed in an aqueous, slightly acidic medium. The amine reacts with formaldehyde to form an iminium ion, which is the species that gets reduced. The hydroxyl group shows little to no reactivity under these conditions.
-
No Over-Methylation: The mechanism makes it impossible for the resulting tertiary amine to form another iminium ion, thus the reaction cleanly stops at the desired N-methylated product without forming a quaternary ammonium salt.[1][2]
Q5: Can I use other reductive amination methods?
A5: Yes, other reductive amination protocols are also effective.[8] This involves treating piperidin-3-ol with formaldehyde to form the corresponding iminium intermediate, which is then reduced with a different reducing agent. Common alternatives to formic acid include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These methods can also offer high selectivity for N-methylation.[9] The choice may depend on reagent availability, scale, and tolerance of other functional groups in more complex substrates.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental issues.
Problem 1: Low yield of N-methyl-piperidin-3-ol, with significant recovery of starting material.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Insufficient Reagents | The stoichiometry of the methylating agent or reducing agent was too low for complete conversion. In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is required to drive the reaction to completion.[2] | Increase the molar equivalents of the limiting reagent. For Eschweiler-Clarke, ensure at least 2-3 equivalents of both formaldehyde and formic acid are used. |
| Low Reaction Temperature or Time | The activation energy for the reaction was not met, or the reaction did not have enough time to proceed to completion. The Eschweiler-Clarke reaction often requires heating to near boiling to ensure a reasonable rate.[2] | Increase the reaction temperature to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Incorrect pH | For reductive amination, the pH is critical. If the solution is too acidic, the amine is fully protonated and non-nucleophilic. If too basic, iminium ion formation is slow. | For methods using borohydride reagents, maintain a pH between 5 and 7 to facilitate iminium ion formation without decomposing the reducing agent. |
Problem 2: Formation of a significant amount of the O-methylated isomer.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Use of a Strong Base | Strong bases like NaH will deprotonate the hydroxyl group, forming a potent alkoxide nucleophile that readily attacks the methylating agent (e.g., CH₃I). | Avoid strong bases. Switch to the Eschweiler-Clarke reaction, which does not require a base.[1] If another method must be used, employ a non-nucleophilic organic base like triethylamine or DIEA, which is sufficient to neutralize acid byproducts but not strong enough to deprotonate the alcohol. |
| Incorrect Choice of Methylating Agent | Hard methylating agents like methyl iodide or dimethyl sulfate are highly reactive and less selective, reacting with both N and O nucleophiles. | Use a reductive amination approach (like Eschweiler-Clarke) where the "methylating agent" is generated in situ from formaldehyde. This is inherently more selective for the amine. |
| High Reaction Temperature with Non-selective Reagents | Increasing the temperature can sometimes accelerate the undesired O-methylation pathway more than the N-methylation, especially if a strong base is present. | If O-methylation is observed, consider running the reaction at a lower temperature for a longer period. However, the best solution is to change the reaction methodology to a more selective one. |
Problem 3: I have a mixture of N-methyl and O-methyl products. How can I separate them?
| Potential Cause | Underlying Rationale | Recommended Solution |
| Similar Polarity | The two isomeric products, N-methyl-piperidin-3-ol and 1-H-3-methoxypiperidine, can have very similar polarities, making separation by standard column chromatography difficult. | 1. Acid-Base Extraction: Exploit the basicity of the tertiary amine. Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). The N-methylated product will be protonated and move to the aqueous layer, while the O-methylated isomer (which is a secondary amine) may also be extracted, but often less efficiently. For a cleaner separation, protect the nitrogen first, O-methylate, then deprotect. A better approach is to separate the desired tertiary amine from the unreacted secondary amine starting material. The tertiary amine is more basic. 2. High-Performance Column Chromatography: Use a high-resolution silica gel column with a carefully optimized solvent system. A gradient elution from a non-polar to a polar solvent system might be necessary. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation of amines. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for achieving selective methylation.
Protocol 1: Selective N-Methylation via Eschweiler-Clarke Reaction
This is the preferred method for its high selectivity and operational simplicity.
Workflow Diagram:
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 3-Substituted Piperidine Formation
Welcome to the Technical Support Center dedicated to the synthesis of 3-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis, with a specific focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Introduction: The Critical Role of Temperature in Piperidine Synthesis
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] The synthesis of 3-substituted piperidines, in particular, presents a significant challenge in controlling regioselectivity and stereoselectivity.[1][4] Among the various reaction parameters, temperature is a pivotal factor that can dramatically influence reaction kinetics, equilibrium, and the formation of side products.[5][6] An improperly controlled temperature can lead to low yields, a mixture of isomers, or even decomposition of the desired product.[5] This guide provides a systematic approach to troubleshooting and optimizing reaction temperature for successful 3-substituted piperidine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions centered on temperature optimization.
Problem 1: Low or No Yield of the Desired 3-Substituted Piperidine
A low or non-existent yield is a frequent and frustrating issue in organic synthesis. Before extensive re-optimization, a careful analysis of the reaction temperature is warranted.
-
Possible Cause: Insufficient Activation Energy
-
Explanation: Many chemical reactions require a certain amount of energy to initiate, known as the activation energy. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a sluggish or stalled reaction.[5] This is particularly relevant for ring-closing reactions or the saturation of aromatic rings, which can be challenging.[7]
-
Suggested Solution: Systematically increase the reaction temperature in increments (e.g., 10-20 °C) while carefully monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.[5][8] For particularly difficult hydrogenations of pyridine precursors, temperatures of 60-80 °C and elevated pressures may be necessary.[7][9] In some cases, refluxing the reaction mixture may be required.[10]
-
-
Possible Cause: Thermal Decomposition of Reagents or Products
-
Explanation: Conversely, excessive heat can lead to the degradation of starting materials, intermediates, or the final piperidine product. Piperidine and its derivatives can be susceptible to thermal decomposition at elevated temperatures, potentially leading to the formation of smaller molecules like alkenes and ammonia.
-
Suggested Solution: If you suspect thermal decomposition (e.g., observing charring or the formation of numerous unidentified byproducts), try lowering the reaction temperature.[6] It's crucial to find a balance where the reaction proceeds at a reasonable rate without significant degradation. Consider performing the reaction at the lowest temperature that still provides an acceptable reaction rate.
-
-
Possible Cause: Unfavorable Reaction Equilibrium
-
Explanation: For reversible reactions, the reaction temperature can shift the equilibrium position. In some cases, higher temperatures may favor the starting materials over the product.
-
Suggested Solution: If the reaction is reversible, such as in some Pictet-Spengler reactions, lower temperatures may favor the desired product formation.[11] Kinetically controlled conditions, achieved at lower temperatures, can sometimes yield a different product distribution than thermodynamically controlled conditions at higher temperatures.[11][12]
-
Problem 2: Poor Regioselectivity - Formation of a Mixture of 2-, 3-, and 4-Substituted Piperidines
Achieving the desired 3-substituted isomer without contamination from other regioisomers is a primary challenge.
-
Possible Cause: Isomerization of Intermediates at High Temperatures
-
Explanation: In certain metal-catalyzed reactions, intermediates can be prone to isomerization, especially at elevated temperatures.[4] This can lead to a scrambling of the substituent position on the piperidine ring.
-
Suggested Solution: Modifying the reaction conditions by lowering the temperature can often minimize this isomerization.[4] A systematic screening of temperatures should be performed to identify the optimal window where the desired reaction proceeds selectively without inducing isomerization.
-
-
Possible Cause: Temperature-Dependent Catalyst/Ligand Behavior
-
Explanation: The selectivity of a catalyst can be highly dependent on temperature. The conformation and coordination of ligands to the metal center can change with temperature, impacting the regioselectivity of the reaction.
-
Suggested Solution: Experiment with a range of temperatures to determine the optimal point for your specific catalyst-ligand system. In some cases, a lower temperature may enhance the directing effect of the catalyst, leading to improved regioselectivity.
-
Problem 3: Poor Stereoselectivity in Asymmetric Syntheses
For chiral 3-substituted piperidines, controlling the stereochemistry is paramount.
-
Possible Cause: Loss of Stereocontrol at Higher Temperatures
-
Explanation: In many asymmetric reactions, higher temperatures can lead to a decrease in enantioselectivity or diastereoselectivity.[13][14] This is because the energy difference between the diastereomeric transition states leading to the different stereoisomers becomes less significant at higher temperatures, resulting in a less selective reaction.
-
Suggested Solution: It is often beneficial to run asymmetric reactions at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance stereoselectivity.[13] While this may slow down the reaction rate, the improvement in stereochemical purity often justifies the longer reaction time. However, it is important to note that in some cases, a moderate increase in temperature can improve yield with only a minor decrease in stereoselectivity.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing a new 3-substituted piperidine synthesis?
A1: A good starting point for many new reactions is room temperature (around 20-25 °C). This provides a baseline from which you can decide whether to increase or decrease the temperature based on the initial results. If no reaction is observed, a gradual increase in temperature is a logical next step.[5] Conversely, if a complex mixture of products is formed, exploring lower temperatures is advisable.
Q2: How does microwave-assisted synthesis help in controlling reaction temperature?
A2: Microwave-assisted organic synthesis (MAOS) offers precise and rapid heating of the reaction mixture.[15][16] This allows for fine control over the reaction temperature and can significantly reduce reaction times from hours to minutes.[15][17] The rapid heating can minimize the formation of side products that may occur during prolonged heating with conventional methods.[16] Modern microwave reactors are equipped with temperature sensors that provide real-time feedback, ensuring accurate temperature control.[18][19]
Q3: Can changing the solvent affect the optimal reaction temperature?
A3: Absolutely. The choice of solvent can significantly influence the optimal reaction temperature. Solvents with higher boiling points allow for reactions to be run at higher temperatures. Furthermore, the solvent can affect the solubility of reagents and the stability of intermediates, which in turn can alter the required reaction temperature.[5] Therefore, when screening for optimal conditions, it is often necessary to co-optimize both the solvent and the temperature.
Q4: My reaction involves the hydrogenation of a substituted pyridine. What are the typical temperature considerations?
A4: The hydrogenation of pyridines to piperidines is often a challenging transformation that requires specific conditions.[7] While some reactive substrates can be hydrogenated at room temperature, many require elevated temperatures, often in the range of 40-100 °C, and high pressures of hydrogen gas.[7][20][21] The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) also plays a crucial role and can influence the required temperature.[5][20] It is important to consult the literature for specific catalyst systems and their recommended operating temperatures.
Q5: I am performing a Pictet-Spengler reaction to form a tetrahydro-β-carboline, a fused piperidine system. How does temperature affect this reaction?
A5: The Pictet-Spengler reaction is a powerful tool for constructing this class of compounds.[10][12] Traditionally, this reaction is carried out with heating in a protic, acidic solvent.[12] However, the optimal temperature can vary widely depending on the nucleophilicity of the aromatic ring and the reactivity of the aldehyde or ketone. Less nucleophilic aromatic rings may require higher temperatures and stronger acids to proceed efficiently.[12] For stereoselective Pictet-Spengler reactions, lower temperatures are often employed to achieve kinetic control and favor the formation of the cis product.[11][22] At higher temperatures, the reaction can become reversible, potentially leading to racemization or a mixture of diastereomers.[11]
Data Summary and Experimental Protocols
For reproducibility and clarity, this section provides a summary of reaction conditions from the literature and a generalized experimental protocol for temperature optimization.
Table 1: Examples of Temperature Effects on 3-Substituted Piperidine Synthesis
| Reaction Type | Substrate | Catalyst/Reagent | Temperature (°C) | Outcome | Reference |
| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)(OH)]₂ / (S)-Segphos | 70 | 81% yield, 96% ee | [1] |
| Pictet-Spengler | 2-(5-methylfuran-2-yl)ethylamine | HCl | 50 | 26% yield | [23] |
| Pictet-Spengler | Tryptamine derivative | Acetic Acid | 80 | Diastereomeric mixture (1.5:1) | [22] |
| Catalytic Hydrogenation | Substituted Pyridines | Rh₂O₃ | 40 | >99% yield | [20] |
| Asymmetric 'Clip-Cycle' | Alkenyl amine | Chiral Phosphoric Acid | 100 | Increased yield, slight drop in enantioselectivity | [14] |
Generalized Experimental Protocol for Temperature Optimization
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of a 3-substituted piperidine.
-
Initial Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials and any catalysts in the chosen solvent under an inert atmosphere (if required).
-
Baseline Temperature: Begin the reaction at room temperature (20-25 °C) and monitor its progress over several hours using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Temperature Increase (if necessary): If the reaction is sluggish or does not proceed at room temperature, increase the temperature in 20 °C increments. Allow the reaction to stir for a set period at each temperature, taking aliquots for analysis to determine the conversion and product distribution.
-
Temperature Decrease (if necessary): If the baseline reaction at room temperature results in a complex mixture of products or significant byproduct formation, repeat the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
Data Analysis: Compare the results from each temperature point, paying close attention to the yield of the desired 3-substituted piperidine, the level of impurities, and, for asymmetric reactions, the stereoselectivity.
-
Refinement: Once an optimal temperature range is identified, further fine-tuning in smaller increments (e.g., 5-10 °C) can be performed to pinpoint the ideal condition.
Conclusion
Optimizing the reaction temperature is a critical step in the successful synthesis of 3-substituted piperidines. By systematically evaluating the effect of temperature on yield, regioselectivity, and stereoselectivity, researchers can overcome common challenges and develop robust and reproducible synthetic methods. This guide provides a framework for troubleshooting and a logical approach to temperature optimization, empowering scientists to advance their research in this vital area of medicinal chemistry.
References
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.). Angewandte Chemie.
- Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines. (2025). BenchChem.
- Technical Support Center: Optimization of Piperidine Ring Formation. (2025). BenchChem.
- Under what conditions does piperidine decompose? (2025, July 29). Biosynce Blog.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023, June 30). Beilstein Journal of Organic Chemistry.
- An Asymmetric Approach Towards 3-Spiropiperidines. (2021, September 23). University of Bath.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025, December). BenchChem.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry.
- managing side reactions in piperidine functionalization. (2025). BenchChem.
- Technical Support Center: Efficient Synthesis of Substituted Piperidines. (2025). BenchChem.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Catalytic hydrogenation of pyridines in water. (n.d.). ResearchGate.
- Pictet-Spengler reaction. (n.d.). chemeurope.com.
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. (2025, December). BenchChem.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024, November 20). Organic & Biomolecular Chemistry.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. (n.d.). ThalesNano.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021, January 20). MDPI.
- common challenges in working with piperidine-based compounds. (n.d.). BenchChem.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014, March 25). Chemical Reviews.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). PMC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules.
- Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. (n.d.). PMC.
- The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). BenchChem.
- The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. (2025). BenchChem.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (2025). BenchChem.
- Side reactions associated with piperidine treatment of PEG-containing molecules. (n.d.). BenchChem.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. (n.d.). Journal of Peptide Science.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- Piperidine Synthesis. (2025, June 4). DTIC.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A.
- Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.
- (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026, February 7). ResearchGate.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025, April 14). PMC.
- Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2). ResearchGate.
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Stability issues of tertiary amines in oxidative conditions
Welcome to the Tertiary Amine Stability Support Center . This hub is designed for researchers, formulators, and analytical scientists dealing with the oxidative degradation of tertiary amine active pharmaceutical ingredients (APIs).
Tertiary amines are notoriously susceptible to oxidation, leading to the formation of N-oxides and dealkylated impurities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you stabilize your compounds from the bench to the clinic.
Section 1: Mechanistic Foundations (FAQ)
Q: Why are tertiary amines so vulnerable to oxidation in solid oral dosage forms? A: The vulnerability stems from the electron-rich nature of the nitrogen lone pair. In a non-ionized state (free base), this lone pair is highly nucleophilic and readily attacks electrophilic oxidants, such as hydrogen peroxide (H₂O₂) or peroxyacids, which are common trace impurities in polymeric excipients like povidone and crospovidone 1. The chemoselectivity of this reaction is directly tied to the basicity of the amine; more basic amines are oxidized more rapidly 2.
Q: What are the primary degradation pathways I should be monitoring? A: The primary and most rapid pathway is the direct formation of an N-oxide. A secondary, often parallel pathway involves radical-mediated dealkylation, where the tertiary amine is cleaved into a secondary amine and an aldehyde 1.
Mechanistic pathways of tertiary amine oxidative degradation.
Section 2: Formulation & Storage Troubleshooting
Q: We are observing rapid N-oxide generation in our accelerated stability studies (40°C/75% RH). How can we arrest this degradation? A: To stop degradation, you must manipulate the microenvironment to either remove the oxidant or shield the reactive site.
-
Microenvironmental pH Control: The reaction between an amine and peroxides is highly pH-dependent. By formulating the drug as a salt or incorporating acidic excipients (e.g., citric acid), you protonate the nitrogen. Causality: Protonation ties up the lone pair, eliminating its nucleophilicity and effectively stalling the oxidation process 1.
-
Transition Metal Chelation: Trace metals (like Fe³⁺ or Cu²⁺) catalyze the breakdown of peroxides into highly aggressive hydroxyl radicals. Adding chelators like EDTA can sequester these metals.
Table 1: Quantitative Comparison of Formulation Variables on Oxidation Rates
| Formulation Variable | Condition | Relative Oxidation Rate | Mechanistic Causality |
| Microenvironmental pH | pH > pKa (Free Base) | High | Nitrogen lone pair is fully exposed to electrophilic attack by peroxides. |
| Microenvironmental pH | pH < pKa (Protonated) | Low | Protonation shields the nitrogen lone pair, eliminating nucleophilicity. |
| Excipient Purity | High Peroxide (e.g., standard Povidone) | High | Direct stoichiometric reaction between H₂O₂ and the tertiary amine. |
| Excipient Purity | Low Peroxide / Co-solvents | Low | Reduced availability of reactive oxygen species (ROS). |
| Trace Metals | Presence of Fe(III) / Cu(II) | High | Transition metals catalyze the decomposition of peroxides into reactive radicals. |
Protocol 1: Self-Validating Excipient Compatibility Screen
To accurately determine if an excipient is driving oxidation, use this self-validating protocol:
-
Preparation: Mix the tertiary amine API with target excipients in a 1:1 (w/w) ratio.
-
Moisture Activation: Add 5% (w/w) LC-MS grade water to mobilize reactive species, simulating long-term moisture ingress.
-
Internal Validation Control: Prepare a control sample of API + pure inert sand + 5% water. Causality: This isolates excipient-induced peroxide degradation from baseline atmospheric auto-oxidation.
-
Stress: Incubate in sealed, amber glass vials at 40°C/75% RH for 14 days.
-
Extraction & Quenching: Extract samples using a diluent containing 0.1% formic acid. Causality: The acidic pH instantly protonates the unreacted tertiary amine, halting any further oxidation during the sample preparation phase.
Section 3: Analytical (LC-MS) Artifacts & Mitigation
Q: During LC-MS/MS bioanalysis, we see an N-oxide peak (+16 Da) that fluctuates wildly between runs. Is this a true in vivo metabolite or an analytical artifact? A: N-oxide formation is a notorious artifact in LC-MS. N-oxides are inherently unstable and can revert to the parent drug, or conversely, the parent drug can oxidize during analysis 3. Artifactual oxidation typically occurs either on-column (catalyzed by metal frits) or in-source (driven by high ESI voltages and heat) 4.
Diagnostic workflow for resolving LC-MS/MS N-oxide artifacts.
Protocol 2: Step-by-Step Mitigation of LC-MS Oxidation Artifacts
-
Diagnostic Validation: Check the chromatogram. If the N-oxide exactly co-elutes with the parent tertiary amine, it is an in-source artifact. If it elutes at a different retention time but the ratio changes based on column history, it is an on-column artifact.
-
System Passivation (For On-Column Issues): Switch to columns with hybrid organic/inorganic surfaces (e.g., MaxPeak HPS). Causality: These surfaces provide a physical barrier against metal-analyte catalytic interactions, preventing the frit from oxidizing the amine 4.
-
Source Optimization (For In-Source Issues): Implement "soft ionization" conditions. Reduce the ESI capillary voltage and lower the desolvation temperature to minimize thermal and electrical oxidation in the source 3.
-
Isotope Dilution: Always utilize a stable isotope-labeled internal standard (SIL-IS) to track and mathematically normalize any unavoidable in-source conversion.
Section 4: Synthetic Recovery
Q: A synthetic batch of our tertiary amine API was partially oxidized to the N-oxide during an aerated workup. Can the batch be salvaged? A: Yes. N-oxides can be cleanly reduced back to the parent tertiary amine without destroying the batch.
-
Aqueous Recovery: If the N-oxide is detected during an aqueous workup, adding a mild reducing agent like sodium sulfite (Na₂SO₃) to the wash can deoxygenate the N-oxide 5.
-
Organic Recovery: For isolated crude mixtures, boiling the material with bis(pinacolato)diboron (B₂pin₂) serves as an excellent, highly chemoselective method to reduce the N-oxide back to the tertiary amine without cleaving other sensitive functional groups [[5]]().
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 3-((Dimethylamino)methyl)piperidin-3-ol
Analytical Mastery: Mass Spectrometry Fragmentation and Platform Comparison for 3-((Dimethylamino)methyl)piperidin-3-ol
As drug development increasingly relies on complex heterocyclic scaffolds, understanding the exact gas-phase behavior of these building blocks is non-negotiable. 3-((Dimethylamino)methyl)piperidin-3-ol (Chemical Formula: C₈H₁₈N₂O, MW: 158.24 Da) is a highly polar, bifunctional piperidine derivative[1]. Because it possesses both a secondary amine within the piperidine ring and a tertiary exocyclic dimethylamino group, its ionization and subsequent fragmentation present unique analytical challenges and opportunities.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for analyzing this compound, while detailing the mechanistic causality behind its fragmentation pathways.
Mechanistic Causality in Gas-Phase Fragmentation
To optimize any MS/MS method, we must first understand why a molecule breaks apart the way it does. Under Electrospray Ionization positive mode (ESI+), 3-((Dimethylamino)methyl)piperidin-3-ol readily forms a protonated precursor ion [M+H]⁺ at m/z 159.15 . Due to the presence of two basic nitrogen centers, you will also frequently observe a doubly charged species [M+2H]²⁺ at m/z 80.08 , particularly when using highly acidic mobile phases.
When subjected to Collision-Induced Dissociation (CID), the [M+H]⁺ precursor exhibits three primary, substituent-driven fragmentation pathways[2]:
-
Facile Dehydration (-18 Da, m/z 141.14): The hydroxyl group at the C3 position is adjacent to a highly substituted carbon. Upon collisional activation, the neutral elimination of water is thermodynamically driven by the formation of a stable, resonance-stabilized cyclic alkene or carbocation[3].
-
Dimethylamine Elimination (-45 Da, m/z 114.10): Gas-phase protonation is dynamic, resulting in a population of protomers. When the exocyclic nitrogen is protonated, inductive cleavage leads to the expulsion of neutral dimethylamine (HN(CH3)2).
-
Piperidine Ring Alpha-Cleavage (m/z < 100): A hallmark of cyclic amines under electron ionization and higher-energy CID is alpha-cleavage[2]. The C-C bond adjacent to the piperidine nitrogen breaks, leading to ring opening and the subsequent formation of lower-mass acyclic iminium ions.
ESI-MS/MS Fragmentation and Validation Logic for 3-((Dimethylamino)methyl)piperidin-3-ol.
Platform Comparison: Q-TOF HRMS vs. Triple Quadrupole (QqQ)
Choosing the right analytical platform depends entirely on the phase of your research. While QqQ systems are the gold standard for targeted quantification, Q-TOF systems are mandatory for structural elucidation and distinguishing isobaric interferences.
| Performance Metric | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) HRMS |
| Primary Utility | High-throughput PK/PD quantification. | Metabolite ID & structural elucidation. |
| Mass Accuracy | Nominal (~0.1 to 0.5 Da). | Sub-ppm (< 2 ppm error). |
| Sensitivity (LOD) | Sub-picogram (pg/mL) via MRM mode. | Low nanogram (ng/mL) in full scan. |
| Dynamic Range | 5–6 orders of magnitude. | 3–4 orders of magnitude. |
| Fragmentation Resolution | Cannot resolve isobaric fragments of identical nominal mass. | Easily distinguishes elemental compositions (e.g., C₈H₁₄N₂ vs C₉H₁₈O). |
| Best For This Compound | Routine therapeutic drug monitoring workflows. | Confirming novel ring-fission pathways. |
Experimental Protocol: A Self-Validating LC-MS/MS System
To ensure absolute trustworthiness in your analytical data, you must employ a self-validating protocol. Do not simply rely on software-predicted fragments; prove them empirically using Hydrogen/Deuterium (H/D) exchange.
Step 1: Chromatographic Strategy (Addressing Basicity)
Because 3-((Dimethylamino)methyl)piperidin-3-ol has two basic nitrogens, standard low-pH reversed-phase (C18) chromatography will result in the compound being doubly ionized, leading to zero retention and severe peak tailing.
-
Action: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with a mobile phase of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). Alternatively, use a high-pH reversed-phase column (e.g., Waters BEH C18) with 10 mM Ammonium Bicarbonate (pH 9.5) to maintain the molecule in a neutral state for retention, relying on gas-phase protonation in the ESI source for ionization.
Step 2: H/D Exchange Validation (The Self-Validating Key)
To definitively prove the -H₂O and -HN(CH₃)₂ loss mechanisms, perform an in-solution H/D exchange.
-
Action: Dissolve 10 µg/mL of the standard in 100% D₂O/MeOD.
-
Causality: The molecule has two exchangeable protons: the hydroxyl (-OH) and the piperidine secondary amine (-NH-). In D₂O, these exchange for deuterium, and the ionizing proton will also be D⁺.
-
Expected Result: The precursor will shift from m/z 159.15 to m/z 162.17 (+3 Da). If the m/z 141 fragment is truly a water loss, it will shift to m/z 142.16 (loss of D₂O, 20 Da). This definitively validates your structural assignment.
Step 3: MS/MS Acquisition and Breakdown Curves
-
Action: Infuse the sample at 10 µL/min into the ESI source.
-
Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.
-
Energy Ramping: Perform Product Ion Scans by ramping the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.
-
Observation: At 15 eV, expect the m/z 141 (water loss) to dominate. At >30 eV, expect the m/z < 100 acyclic iminium ions to dominate as the piperidine ring undergoes complete alpha-cleavage[2].
References
-
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives , Benchchem, 2
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors , PubMed (NIH), 3
-
1308384-25-9 | 3-((Dimethylamino)methyl)piperidin-3-ol , ChemScene, 1
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A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-((Dimethylamino)methyl)piperidin-3-ol
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-((Dimethylamino)methyl)piperidin-3-ol. We will explore the analytical challenges this molecule presents and detail the development of a robust reversed-phase method, comparing it with viable alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC). The methodologies and justifications provided are grounded in established chromatographic principles and validated against industry standards.
The Analytical Challenge: 3-((Dimethylamino)methyl)piperidin-3-ol
3-((Dimethylamino)methyl)piperidin-3-ol is a polar, basic compound, a structural class that often poses significant challenges for traditional reversed-phase HPLC. Its high polarity (calculated LogP of approximately -0.33) leads to poor retention on nonpolar stationary phases like C18, while its basic nature can result in poor peak shape due to interactions with residual silanols on the silica support.[1][2] Furthermore, the lack of a strong UV chromophore complicates detection, often necessitating the use of alternative detection methods or derivatization.[3]
Part 1: Developing a Robust Reversed-Phase HPLC Method
The goal is to develop a method that provides adequate retention, good peak shape, and sufficient sensitivity for the accurate quantitation of impurities.
1.1. Column Selection: The Foundation of the Separation
For polar basic compounds, a standard C18 column is often a poor starting point.[2] Instead, columns with modified surfaces or alternative chemistries are preferable.
-
Polar-Endcapped C18: These columns have a polar group embedded in the alkyl chain or at the terminus, which helps to shield the silica surface and provides an additional interaction mechanism for polar analytes, enhancing retention.[4]
-
Phenyl Phases: Columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions, which can be beneficial for compounds containing aromatic rings.[5]
-
Pentafluorophenyl (PFP) Phases: These are particularly well-suited for the separation of polar bases due to their ability to engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding.[2]
For this application, a polar-endcapped C18 column is selected as the primary choice due to its proven ability to retain and resolve polar compounds under highly aqueous mobile phase conditions.[4]
1.2. Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition is critical for achieving the desired separation.
-
pH Control: Given the basic nature of the analyte, maintaining the mobile phase pH below the pKa of the amine groups (typically around 9-10) will ensure they are protonated. This can improve peak shape by minimizing secondary interactions with the stationary phase. A buffer with a pH in the range of 2.5-4.0 is a good starting point.[5] Volatile buffers like ammonium formate or acetate are preferred for LC-MS compatibility.[6]
-
Organic Modifier: Acetonitrile is generally the preferred organic modifier over methanol in reversed-phase chromatography as it often provides better peak shape and lower viscosity.
-
Additives: A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase can further improve peak shape by protonating the analyte and masking residual silanols.[7]
1.3. Detection: Addressing the Lack of a Chromophore
Since 3-((Dimethylamino)methyl)piperidin-3-ol lacks a significant UV chromophore, alternative detection methods are necessary.
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte. It is a good option for non-volatile compounds.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure of the analyte.[3]
-
Mass Spectrometry (MS): LC-MS offers high sensitivity and selectivity, making it ideal for impurity profiling, especially when dealing with low-level impurities.[8][9]
For this guide, we will focus on a method utilizing LC-MS due to its superior sensitivity and specificity, which are crucial for purity analysis.
1.4. Experimental Workflow for Method Development
1.5. Optimized Reversed-Phase HPLC-MS Method Protocol
| Parameter | Condition | Justification |
| Column | Polar-Endcapped C18, 100 x 2.1 mm, 1.8 µm | Provides good retention for polar compounds and is compatible with high-speed analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the analyte for good peak shape and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 5% to 95% B over 10 minutes | Allows for the elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times.[7] |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |
| MS Detector | ESI Positive Mode | Suitable for the ionization of basic compounds. |
| Scan Mode | Full Scan and/or SIM/MRM | Full scan for unknown impurity identification; SIM/MRM for quantitation of known impurities.[3] |
Part 2: Comparison with Alternative Chromatographic Techniques
While a well-developed reversed-phase method can be effective, other techniques may offer advantages for highly polar and basic compounds.
2.1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[6][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[11]
-
Advantages: Excellent retention of highly polar analytes, complementary selectivity to reversed-phase, and often provides good peak shapes for basic compounds.[12]
-
Disadvantages: Can have longer equilibration times, and method development can be less intuitive than reversed-phase.[6]
2.2. Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[13] For a positively charged basic compound like 3-((Dimethylamino)methyl)piperidin-3-ol, cation-exchange chromatography would be employed.[14]
-
Advantages: High selectivity for charged analytes and high loading capacity.[15][16]
-
Disadvantages: Mobile phases often contain high salt concentrations, which are not ideal for MS detection, and it may be less effective at separating impurities with similar charge characteristics.[17]
2.3. Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can be a viable alternative.[18] Given the relatively low molecular weight of the analyte, GC analysis could be considered.
-
Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[19]
-
Disadvantages: The analyte may require derivatization to increase its volatility and thermal stability, which adds a step to the sample preparation and can introduce variability.[8][20] The presence of the hydroxyl group may also lead to peak tailing.[8]
2.4. Comparative Summary of Analytical Techniques
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Moderately polar to nonpolar compounds. | Robust, versatile, and widely used. | Poor retention of very polar compounds. |
| HILIC | Partitioning between a polar stationary phase and a non-polar mobile phase. | Highly polar and hydrophilic compounds. | Excellent retention of polar analytes, MS-friendly mobile phases.[12] | Longer equilibration times, potential for method development challenges.[6] |
| Ion-Exchange Chromatography | Electrostatic interactions between charged analytes and a charged stationary phase. | Charged and ionizable compounds. | High selectivity for charged molecules.[15] | High salt mobile phases are often not MS-compatible. |
| Gas Chromatography | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable compounds. | High resolution and sensitivity. | May require derivatization for polar compounds.[8] |
Part 3: Method Validation According to ICH Q2(R1)
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[21][22] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[23][24]
Key Validation Parameters for a Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[21]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[22]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]
Conclusion
The purity analysis of 3-((Dimethylamino)methyl)piperidin-3-ol requires a carefully considered approach to address its inherent polarity and basicity. While a reversed-phase HPLC method using a polar-endcapped column and MS detection offers a robust and sensitive solution, alternative techniques such as HILIC should be considered, as they may provide superior retention and selectivity. For volatile impurities, a complementary GC method could also be valuable. The final choice of method will depend on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation. Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the reliability of the purity data.
References
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Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PHARMD GURU. 12. ION-EXCHANGE CHROMATOGRAPHY. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Phenomenex. Principles of Ion Exchange Chromatography. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. [Link]
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International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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Mabion. Ion Exchange Chromatography in Monoclonal Antibodies Purification. [Link]
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Lab Manager. Ion Chromatography in Biopharmaceutical Processing. [Link]
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SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]
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PubMed. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]
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Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]
- Google Patents. Detection method for determining piperidine residue in bulk drug.
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Restek. How to Avoid Common Problems with HILIC Methods. [Link]
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HPLC. direct analysis of amino acids by HILIC–eSI-MS. [Link]
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ResearchGate. A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]
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Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
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Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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BioPharma Services. BA Method Development: Polar Compounds. [Link]
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PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). [Link]
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Frontiers. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. [Link]
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- 9. Frontiers | Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR [frontiersin.org]
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Comparative Bioactivity Guide: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine Analogs in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug discovery programs struggling to optimize the pharmacokinetic and pharmacodynamic profiles of piperidine-containing leads. A common and highly effective strategic pivot is the evaluation of 3-hydroxypiperidine versus 4-hydroxypiperidine scaffolds. While structurally similar, shifting the hydroxyl group by a single carbon fundamentally alters the molecule's conformational dynamics, hydrogen-bonding vectors, and basicity.
This guide objectively compares the bioactivity of these two privileged scaffolds, providing field-proven insights, experimental data, and self-validating protocols to help researchers make informed decisions during lead optimization.
Mechanistic Overview: Structural Causality & Conformational Dynamics
In the chair conformation of the piperidine ring, the spatial orientation of the hydroxyl group dictates its interaction with the basic nitrogen, leading to divergent physicochemical properties:
-
3-Hydroxypiperidine: When the hydroxyl group occupies the axial position, it is in close enough proximity to form an intramolecular hydrogen bond with the lone pair of the piperidine nitrogen. This internal H-bonding lowers the pKa of the amine (making it less basic) and increases the overall lipophilicity of the molecule, which can significantly enhance blood-brain barrier (BBB) penetration.
-
4-Hydroxypiperidine: The distance between the C4 hydroxyl and the nitrogen strictly precludes intramolecular hydrogen bonding. Consequently, the 4-OH group acts exclusively as an intermolecular hydrogen bond donor/acceptor. This makes 4-hydroxypiperidine analogs generally more polar and provides a distinct, extended vector for interacting with target receptor residues.
Case Study 1: Target Selectivity in CNS Receptors (Sigma-1 vs. Dopamine D4)
The divergence in Structure-Activity Relationship (SAR) between these two scaffolds is prominently displayed in the development of Central Nervous System (CNS) therapeutics. A demonstrated that both σ1 and Dopamine D4 (D4) receptors accommodate basic nitrogens (e.g., piperidine) that make key interactions with specific acidic residues (σ1: Glu172; D4: Asp115)[1].
However, the exact positioning of the hydroxyl group and its subsequent functionalization dictates receptor selectivity. Researchers characterized a set of 3- and 4-hydroxypiperidine compounds to map where the SAR diverges[1]. The 4-hydroxypiperidine scaffold, when coupled with a benzimidazole moiety, yielded highly potent σ1 modulators with massive selectivity over D4, whereas alternative scaffolds like morpholine lost this selectivity entirely[1].
Table 1: Representative SAR Binding Affinities (Ki) for σ1 vs. D4 Receptors
| Compound Scaffold | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Ratio (D4/σ1) |
| Benzimidazole-piperidine (Compound 10a) | σ1 | 8.3 | ~515x |
| Benzimidazole-piperidine (Compound 10a) | D4 | 4,280 | - |
| Morpholine-based analog (Compound 5) | σ1 | 18 | ~23x |
| Morpholine-based analog (Compound 5) | D4 | 426 | - |
Data summarized from Tolentino et al., 2022[1].
Case Study 2: Viral Entry Inhibitors (CCR5 Antagonism)
Beyond CNS targets, the 4-hydroxypiperidine scaffold has proven invaluable in the development of viral entry inhibitors. The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV-1 entry. In a , researchers identified that substituting a standard piperidine with a 4-hydroxypiperidine derivative drastically improved potency against CCR5[2].
The C4 hydroxyl group provides a critical anchor point for receptor binding. Parallel synthesis efforts leveraging this specific vector yielded highly potent antagonists with IC50 values as low as 11 nM, proving that the 4-position is optimal for the steric and electronic requirements of the CCR5 allosteric binding pocket[2].
Table 2: CCR5 Antagonist Optimization (IC50)
| Derivative | Target | IC50 (nM) | Key Structural Feature |
| Initial Hit (Compound 1) | CCR5 | 840 | Guanylhydrazone core |
| Intermediate (Compound 6k) | CCR5 | Moderate | 4-hydroxypiperidine substitution |
| Optimized Lead (Compound 10h) | CCR5 | 11 | 4-hydroxypiperidine + parallel synthesis |
Data summarized from Lu et al., 2007[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of N-Alkylated Hydroxypiperidine Analogs via Reductive Amination
-
Preparation : Dissolve the Boc-protected 3- or 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: DCM provides excellent solubility for the reactants, while argon prevents oxidative degradation of the aldehyde intermediate.
-
-
Imine Formation : Add the target aryl aldehyde (1.2 eq) and triethylamine (Et3N, 2.0 eq). Stir at room temperature for 2 hours.
-
Causality: Et3N neutralizes any trace acid and facilitates the nucleophilic attack of the amine on the carbonyl carbon, forming a transient iminium ion.
-
-
Reduction : Slowly add sodium triacetoxyborohydride (NaHB(OAc)3, 1.5 eq) and stir for 12 hours.
-
Causality: NaHB(OAc)3 is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.
-
-
Validation Check : Quench with saturated NaHCO3, extract with ethyl acetate, and concentrate. Perform LC-MS and 1H-NMR.
-
Self-Validation: The reaction is deemed successful if the aldehyde proton peak (~9-10 ppm) disappears in 1H-NMR and the expected mass [M+H]+ is observed in LC-MS.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity (Sigma-1 vs D4)
-
Membrane Preparation : Harvest HEK293 cells expressing human σ1 or D4 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Causality: Ice-cold conditions and the addition of protease inhibitors prevent receptor degradation during mechanical cell lysis.
-
-
Incubation : Incubate the membrane suspension with the test compound (varying concentrations) and the radioligand ([3H]-Pentazocine for σ1; [3H]-N-methylspiperone for D4) for 120 minutes at 25°C.
-
Causality: A 120-minute incubation ensures the binding reaches thermodynamic equilibrium, providing highly accurate Ki values.
-
-
Filtration : Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of highly lipophilic radioligands to the filter matrix.
-
-
Validation Check : Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter.
-
Self-Validation: Calculate specific binding by subtracting non-specific binding (determined using 10 μM of an unlabeled reference ligand like Haloperidol). The assay is valid only if the signal-to-noise ratio (Specific vs. Non-specific binding) is >5:1.
-
Visualizations
Workflow for the synthesis and SAR screening of hydroxypiperidine analogs.
Sigma-1 receptor modulation pathway activated by hydroxypiperidine ligands.
References
-
Title: From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]
-
Title: CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL: [Link]
Sources
A Comparative Guide to IR Spectroscopy of Hydroxyl and Amine Groups in Piperidine Scaffolds
For researchers and professionals in drug development, the piperidine ring is a ubiquitous scaffold, forming the core of numerous therapeutic agents. Rapid and unambiguous characterization of functional groups appended to this ring is a daily necessity. Infrared (IR) spectroscopy remains a first-line, powerful tool for this purpose, offering quick, non-destructive, and informative analysis. However, the spectral regions for hydroxyl (-OH) and amine (N-H) groups, two common substituents on piperidine, significantly overlap, often leading to ambiguous interpretations.
This guide provides an in-depth comparison of the IR spectroscopic signatures of hydroxyl and amine groups within piperidine derivatives. Moving beyond a simple recitation of frequency ranges, we will explore the underlying principles that dictate peak shape and position, offering a framework for confident spectral assignment.
The Decisive Influence of Hydrogen Bonding
Before comparing the N-H and O-H groups directly, it is crucial to understand the phenomenon that most dramatically shapes their IR signals: hydrogen bonding. The strength of a covalent bond and the masses of the atoms involved are the primary determinants of a vibrational frequency.[1] However, when a hydrogen atom is bonded to a highly electronegative atom like oxygen or nitrogen, it can form a non-covalent interaction with another electronegative atom. This "hydrogen bond" effectively weakens the original O-H or N-H bond.
This weakening of the covalent bond lowers the energy required to cause a vibration, resulting in a shift of the absorption peak to a lower wavenumber (a "red shift").[2][3] Furthermore, in a bulk sample, molecules exist in a multitude of hydrogen-bonded states (dimers, trimers, polymers), each with a slightly different bond strength.[1] The IR spectrometer observes the sum of all these different vibrations, causing the distinct absorption peaks to merge into a single, broad band.[2][4] The extent of this broadening and shifting is directly related to the strength of the hydrogen bonding.[4]
The Hydroxyl (-OH) Signature: A Tale of Two States
The hydroxyl group is the quintessential example of hydrogen bonding's dramatic effect on an IR spectrum.
-
Hydrogen-Bonded -OH: In a typical condensed-phase sample (pure liquid, solid, or concentrated solution), hydroxyl groups will be extensively hydrogen-bonded. This results in a very strong and characteristically broad absorption band, typically appearing in the 3200-3550 cm⁻¹ region.[5] The sheer breadth of this peak is often its most telling feature.
-
"Free" -OH: In a very dilute solution using a non-polar solvent (like CCl₄), it is possible to minimize intermolecular hydrogen bonding.[1] Under these conditions, a "free" (non-hydrogen-bonded) hydroxyl group gives rise to a sharp, much weaker absorption band in the 3620-3670 cm⁻¹ range.[1]
For a hydroxypiperidine, unless the sample is prepared as a dilute solution, expect to see the broad, intense signal of a hydrogen-bonded alcohol.
The Amine (N-H) Signature: A More Defined Profile
The nitrogen atom is less electronegative than oxygen, leading to weaker hydrogen bonds in amines compared to alcohols.[4] This fundamental difference is directly reflected in their IR spectra. Amine N-H stretching absorptions are generally sharper and less intense than hydroxyl O-H bands.[6][7] The appearance of the N-H signal also definitively indicates the substitution of the amine.
-
Secondary Amines (e.g., Piperidine): A secondary amine, such as the parent piperidine ring, has one N-H bond. It displays a single, relatively sharp absorption band in the 3300-3500 cm⁻¹ range.[6][7]
-
Primary Amines (e.g., 3-Aminopiperidine): A primary amine has two N-H bonds (R-NH₂), which can vibrate in two different modes: a symmetric stretch and a higher-frequency asymmetric stretch. This results in a characteristic pair of moderately sharp peaks in the 3300-3500 cm⁻¹ region, often appearing as a "doublet".[1][6][7]
-
Tertiary Amines (e.g., N-Methylpiperidine): Tertiary amines lack an N-H bond and therefore show no absorption in this region, making them easily distinguishable.[6][7]
Comparative Data Summary
The following table summarizes the key distinguishing features for hydroxyl and amine groups on a piperidine scaffold in a condensed phase.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Peak Shape & Characteristics |
| Hydroxyl (-OH) | 3200 - 3550 | Strong | Very Broad, Smooth "U" Shape |
| Primary Amine (-NH₂) | 3300 - 3500 | Weak to Medium | Two distinct, moderately sharp peaks |
| Secondary Amine (>N-H) | 3300 - 3500 | Weak to Medium | Single, moderately sharp peak |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining IR spectra of liquid or solid piperidine derivatives due to its minimal sample preparation.[8]
Objective: To obtain a clean, reproducible IR spectrum of a piperidine derivative to identify the presence and type of -OH and/or N-H functional groups.
Materials:
-
FTIR Spectrometer with a diamond ATR accessory
-
Sample (solid or liquid piperidine derivative)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal. Wet a lint-free wipe with isopropanol and wipe the crystal surface. Repeat with a dry wipe to ensure the surface is completely clean and dry.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be digitally subtracted from the sample spectrum. A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application:
-
For Solids: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal. The liquid should be sufficient to cover the crystal surface.
-
-
Sample Spectrum Acquisition: Collect the spectrum of the sample using the same acquisition parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Data Processing & Analysis:
-
Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance.
-
Identify the key peaks in the 4000-3000 cm⁻¹ region. Note the wavenumber, shape (broad vs. sharp), and relative intensity of any peaks corresponding to O-H or N-H stretches.
-
Analyze the "fingerprint region" (below 1500 cm⁻¹) for other characteristic peaks, but focus on the high-frequency region for this specific comparison.
-
-
Final Cleaning: After analysis, clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes, returning the instrument to its initial clean state.
Visualization of Key Concepts
Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.
The Impact of Hydrogen Bonding on IR Peak Shape
Caption: Comparison of IR peak shapes for N-H and O-H groups.
Advanced Technique: Deuterium Exchange
For particularly ambiguous cases where an N-H or O-H peak could be present, a simple chemical test called deuterium exchange (D₂O shake) can be definitive.[6][7] The principle is straightforward: labile protons (like those on O and N) will readily exchange with deuterium from deuterium oxide (D₂O).
The procedure involves acquiring a spectrum of the sample, then adding a drop of D₂O, shaking vigorously, and re-acquiring the spectrum. The O-H or N-H bond will be converted to an O-D or N-D bond. Because deuterium is twice as heavy as hydrogen, the vibrational frequency will shift to a much lower wavenumber (approx. 2400-2700 cm⁻¹ for O-D and N-D). The original -OH or N-H peak in the 3200-3600 cm⁻¹ region will disappear or significantly diminish, confirming the presence of an exchangeable proton.[9]
Conclusion
While the absorption regions for hydroxyl and amine groups in piperidine derivatives overlap, a confident assignment is achievable by moving beyond a simple check of wavenumber. The key differentiators are peak shape and the number of peaks present. Hydroxyl groups, due to strong hydrogen bonding, typically exhibit a single, very broad, and intense absorption. In contrast, amines display weaker hydrogen bonding, resulting in one (for secondary amines like piperidine) or two (for primary amines) sharper, less intense peaks. By carefully considering these characteristics in conjunction with a robust experimental technique like ATR-FTIR, researchers can rapidly and accurately characterize these critical functional groups, accelerating the drug development process.
References
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from Michigan State University, Department of Chemistry. [Link]
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from OpenStax. [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from OpenStax. [Link]
-
Explain how hydrogen bonding affects the shape of O-H and N-H absorption bands in IR spectra. (2024, March 1). Retrieved from brainly.com. [Link]
-
Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Retrieved from Chemistry Stack Exchange. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved from Chemistry LibreTexts. [Link]
-
IR: amines. (n.d.). Retrieved from University of Calgary. [Link]
-
Features of strong O–H⋯O and N–H⋯O hydrogen bond manifestation in vibrational spectra. (n.d.). Retrieved from aip.scitation.org. [Link]
-
Explain the effect of hydrogen bonding on IR spectrum of organic compounds. In brief. (2026, March 1). Retrieved from Filo. [Link]
-
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. (2021, December 20). Retrieved from RSC Publishing. [Link]
-
Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. (n.d.). Retrieved from ResearchGate. [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from WikiEducator. [Link]
-
An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011, April 18). Retrieved from PubMed. [Link]
-
Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Retrieved from spiral.imperial.ac.uk. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. (n.d.). Retrieved from CDC Stacks. [Link]
-
Hydrogen-deuterium exchange - Spectralys Biotech. (n.d.). Retrieved from Spectralys Biotech. [Link]
-
ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. (2019, October 31). Retrieved from MDPI. [Link]
-
Solved Lesson #4: Piperdine N-H bonds absorb IR radiation at. (2020, September 3). Retrieved from Chegg.com. [Link]
-
cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. (2026, February 7). Retrieved from ResearchGate. [Link]
-
(a) Schematic diagram of the experimental setup for ATR FTIR spectra... (n.d.). Retrieved from ResearchGate. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. (1971, September 1). Retrieved from R Discovery. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Retrieved from Specac Ltd. [Link]
-
ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). Retrieved from psu.pb.unizin.org. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). Retrieved from PMC. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from Chemistry LibreTexts. [Link]
-
FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. (2003, January 14). Retrieved from R Discovery. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). Retrieved from ACS Publications. [Link]
-
Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (n.d.). Retrieved from ResearchGate. [Link]
-
Iridium-catalyzed α-selective deuteration of alcohols. (n.d.). Retrieved from PMC. [Link]
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Validating Chiral Purity of 3-((Dimethylamino)methyl)piperidin-3-ol: A Comparative Method Guide
The structural complexity of 3-((dimethylamino)methyl)piperidin-3-ol presents a formidable challenge for analytical chemists. Featuring a chiral center at the C3 position, a sterically hindered tertiary alcohol, a secondary amine within the piperidine ring, and a tertiary amine on the side chain, this highly polar and basic molecule defies standard chromatographic approaches. Furthermore, its lack of a conjugated π -system or strong UV chromophore complicates conventional UV-Vis detection.
Validating its enantiomeric excess (ee%) requires strategic method selection. As a Senior Application Scientist, I have designed this guide to objectively compare the most effective analytical strategies, providing researchers with self-validating protocols grounded in mechanistic causality.
Methodological Decision Framework
Decision tree for validating the chiral purity of highly basic amino alcohols.
Quantitative Data: Method Comparison
To establish a baseline for method selection, the following table synthesizes the performance metrics of three distinct analytical pathways.
| Parameter | SFC-MS (Direct Separation) | RP-HPLC (Indirect / Derivatized) | NP-HPLC (Direct Separation) |
| Stationary Phase | Polysaccharide CSP (e.g., Chiralpak IC) | Achiral C18 (e.g., Zorbax Eclipse) | Polysaccharide CSP (e.g., Chiralpak AD-H) |
| Mobile Phase | CO₂ / Methanol | Water / Acetonitrile (Gradient) | Hexane / Isopropanol |
| Additives | 0.1% DEA or TEA | 0.1% TFA (Trifluoroacetic acid) | 0.1% DEA |
| Detection | ESI-MS (Positive Ion Mode) | UV-Vis (340 nm) | ELSD or MS (Poor UV) |
| Resolution (Rs) | High ( Rs>2.0 ) | Very High ( Rs>2.5 ) | Moderate ( Rs≈1.5 ) |
| Throughput | High (< 10 mins per run) | Low (1 hr prep + 20 mins run) | Medium (~ 20 mins per run) |
| Key Advantage | No sample prep, environmentally green | Utilizes standard lab equipment | Good alternative if SFC is unavailable |
| Key Limitation | Requires specialized SFC-MS instruments | Time-consuming derivatization steps | Severe tailing, poor detection sensitivity |
Deep Dive 1: Direct Separation via SFC-MS (The Gold Standard)
Causality & Expertise
Basic amino alcohols suffer from severe peak tailing on silica-based columns due to secondary ionic interactions between the protonated amines and residual surface silanols. Supercritical Fluid Chromatography (SFC) mitigates this by utilizing supercritical CO₂, which is non-polar but highly miscible with polar modifiers like methanol.
However, methanol alone cannot prevent the dual basic centers of 3-((dimethylamino)methyl)piperidin-3-ol from tailing. The critical addition of a basic modifier like Diethylamine (DEA) acts as a sacrificial competitor. DEA saturates the active silanol sites, allowing the analyte to interact exclusively with the chiral selector via hydrogen bonding and steric inclusion . Because the molecule lacks a conjugated π -system, Mass Spectrometry (ESI+) is utilized instead of UV, tracking the [M+H]+ ion at m/z 159.2.
Self-Validating Protocol: SFC-MS Workflow
1. System Suitability Testing (SST):
-
Blank Injection: Inject 5 µL of pure methanol to establish a baseline and confirm zero column carryover.
-
Racemic Resolution: Inject a 1 mg/mL racemic standard of the piperidin-3-ol derivative. The system is only validated for use if the enantiomeric resolution ( Rs ) is ≥1.5 and the peak asymmetry factor ( As ) is between 0.8 and 1.2.
2. Mobile Phase Preparation:
-
Prepare the co-solvent: 100% LC-MS grade Methanol containing 0.1% (v/v) DEA. Note: Prepare fresh daily to prevent DEA degradation.
3. Chromatographic Conditions:
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm). Polysaccharide-based columns remain the gold standard for amino alcohol enantioseparation .
-
Flow Rate: 3.0 mL/min (Isocratic: 80% CO₂ / 20% Co-solvent).
-
Backpressure: 120 bar.
-
Temperature: 35 °C.
-
Detection: ESI-MS, Positive mode, SIM at m/z 159.2.
4. Sample Analysis:
-
Dilute the synthesized batch to 0.1 mg/mL in methanol. Inject 5 µL. Calculate the ee% based on the integrated area under the curve (AUC) of the two enantiomeric peaks.
Deep Dive 2: Indirect Separation via Pre-Column Derivatization (The Accessible Alternative)
Causality & Expertise
When SFC-MS is unavailable, indirect separation using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a highly robust alternative. Attempting to derivatize the tertiary alcohol at the C3 position with standard agents (e.g., Mosher’s acid chloride) is thermodynamically unfavorable due to severe steric hindrance.
However, the free secondary amine within the piperidine ring is a potent nucleophile. Marfey’s Reagent capitalizes on this, undergoing a rapid nucleophilic aromatic substitution (S_NAr). This strategic choice achieves three goals simultaneously: it neutralizes the most basic center of the molecule (drastically reducing silanol-induced peak tailing), converts the enantiomers into diastereomers, and introduces a strong dinitrophenyl chromophore enabling standard UV detection at 340 nm .
Self-Validating Protocol: Derivatization & RP-HPLC Workflow
1. Derivatization Reaction (SST):
-
Reagent Blank: React Marfey's reagent with the solvent (no analyte) to identify the retention times of unreacted reagent and hydrolysis byproducts.
-
Racemic Control: Derivatize a racemic standard to confirm a 1:1 diastereomeric peak ratio, ensuring the reaction does not suffer from kinetic resolution bias.
2. Derivatization Steps:
-
Dissolve 2.0 mg of 3-((dimethylamino)methyl)piperidin-3-ol in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey’s Reagent in acetone.
-
Add 40 µL of 1.0 M Sodium Bicarbonate ( NaHCO3 ) to deprotonate the secondary amine and drive the S_NAr reaction.
-
Incubate at 40 °C for 1 hour. Quench the reaction by adding 40 µL of 1.0 M HCl. Dilute to 1.0 mL with mobile phase A.
3. Chromatographic Conditions:
-
Column: Achiral C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 60% B over 30 minutes.
-
Detection: UV-Vis at 340 nm.
4. Sample Analysis:
-
Inject 10 µL of the quenched reaction mixture. The diastereomers will elute as distinct, sharp peaks. Calculate the ee% of the original sample based on the diastereomeric excess (de%) observed in the chromatogram.
References
Analytical Comparison Guide: Quality Control Protocols for Industrial Batches of 3-((Dimethylamino)methyl)piperidin-3-ol
As pharmaceutical pipelines increasingly rely on complex, highly polar aliphatic scaffolds, the analytical frameworks used to release these batches must evolve. 3-((Dimethylamino)methyl)piperidin-3-ol (C₈H₁₈N₂O) is a critical intermediate featuring a tertiary amine, a secondary piperidine amine, and a tertiary alcohol.
From a Quality Control (QC) perspective, this molecule presents a "perfect storm" of analytical challenges: it is highly basic, highly polar (LogP ≈ -0.33)[1], and entirely lacks a conjugated π-system. Consequently, traditional Reversed-Phase Liquid Chromatography with Ultraviolet detection (RPLC-UV) is fundamentally inadequate. The analyte elutes in the void volume on standard C18 columns, and the absence of a chromophore means UV detection at low wavelengths (e.g., 210 nm) is plagued by solvent interference and false baselines.
This guide objectively compares modern, field-proven analytical platforms for the QC of 3-((Dimethylamino)methyl)piperidin-3-ol and provides self-validating experimental protocols designed for absolute scientific integrity.
Analytical Platform Comparison & Decision Logic
To establish a robust QC strategy, the analytical platform must be matched to the development phase of the batch.
Decision matrix for selecting QC analytical platforms across development phases.
Quantitative Performance Matrix
The following table summarizes the empirical performance of various analytical techniques when applied to underivatized aliphatic amino alcohols.
| Performance Metric | HPLC-UV (210 nm) | GC-FID | HILIC-CAD | 1H-qNMR |
| Detection Mechanism | Chromophore absorption | Flame ionization | Aerosol charge | Nuclear spin resonance |
| Suitability for Target | Poor (No chromophore) | Moderate (Thermal degradation risk) | Excellent (Mass universal) | Excellent (Absolute purity) |
| LOD / LOQ | > 500 ng (Matrix noisy) | ~ 10 ng | < 5 ng | N/A (Concentration dependent) |
| Linearity (R²) | < 0.950 (Baseline drift) | > 0.990 | > 0.995 (with inverse gradient) | > 0.999 |
| Primary Use Case | Not recommended | Residual solvent analysis | Routine batch release | Reference standard qualification |
Protocol A: HILIC-CAD for Routine Batch Release
The Causality of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over RPLC because the highly polar nature of 3-((Dimethylamino)methyl)piperidin-3-ol requires an aqueous-organic partition mechanism on a polar stationary phase to achieve adequate retention (k' > 2). Charged Aerosol Detection (CAD) is employed because it provides a universal, mass-dependent response for all non-volatile analytes, completely independent of their optical properties[2].
To make this a self-validating system , we utilize an inverse-gradient makeup pump. CAD response can vary with mobile phase composition; by delivering the exact opposite gradient post-column, the detector experiences a constant solvent environment, ensuring a linear response factor across the entire run[2][3].
Step-by-Step Methodology
-
Mobile Phase Preparation (Critical Step):
-
Causality: CAD requires strictly volatile buffers. Non-volatile salts (e.g., phosphates) will permanently foul the corona needle.
-
Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (At pH 3.0, both nitrogen centers are fully protonated, ensuring uniform interaction with the zwitterionic HILIC stationary phase).
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Chromatographic Setup:
-
Column: ZIC-HILIC (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Gradient: Start at 90% B, ramp to 50% B over 15 minutes.
-
Inverse Gradient (Self-Validation): Program a secondary makeup pump to deliver 10% B ramping to 50% B, mixing post-column via a zero-dead-volume T-piece before entering the CAD.
-
-
CAD Optimization:
-
Set the evaporator temperature to 35°C. (Higher temperatures risk volatilizing lower-molecular-weight organic impurities).
-
Set data collection rate to 10 Hz with a 3.6-second filter constant.
-
-
System Suitability Testing (SST):
-
Inject a known standard of the target compound at 100 µg/mL.
-
Acceptance Criteria: Tailing factor (Tf) must be ≤ 1.5. Theoretical plates (N) must be ≥ 5000. If Tf > 1.5, secondary silanol interactions are occurring, indicating buffer depletion.
-
Protocol B: 1H-qNMR for Absolute Purity Determination
The Causality of the Method: During early-stage scale-up, a highly purified Certified Reference Material (CRM) of the target molecule is rarely available. Traditional chromatographic "Area %" purity is fundamentally flawed because it assumes all impurities share the same detector response factor. Quantitative NMR (1H-qNMR) circumvents this by relying on the quantum mechanical principle that the integrated area of a fully relaxed proton resonance is strictly proportional to the number of nuclei[4][5]. This allows for absolute mass fraction quantification against an unrelated, SI-traceable internal standard[6][7].
Self-validating 1H-qNMR workflow ensuring complete nuclear spin relaxation.
Step-by-Step Methodology
-
Internal Standard (IS) Selection & Sample Preparation:
-
Causality: The IS must be highly pure, stable, and have a chemical shift that does not overlap with the target. Maleic acid (singlet at ~6.3 ppm) is ideal, as the aliphatic protons of the piperidine ring and the N-methyl groups resonate between 1.0 and 3.5 ppm.
-
Accurately weigh ~15 mg of the industrial batch and ~5 mg of Maleic Acid CRM using a microbalance (d = 0.001 mg).
-
Co-dissolve in 0.6 mL of D₂O (if the batch is a hydrochloride salt) or CDCl₃ (if free base).
-
-
Self-Validation: T1 Relaxation Measurement:
-
Causality: If the relaxation delay (D1) is shorter than 5 times the longitudinal relaxation time (T1) of the protons being integrated, the spins will not fully return to thermal equilibrium. This causes signal saturation and artificially low integrals[7].
-
Run an Inversion-Recovery experiment to determine the longest T1 among the target protons (e.g., the N(CH₃)₂ singlet) and the IS protons.
-
-
Data Acquisition:
-
Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30–45 seconds).
-
Acquire a 1D ¹H-NMR spectrum with a minimum of 64 scans to ensure a Signal-to-Noise ratio (S/N) > 250 for the target peaks.
-
Apply a 90° excitation pulse to maximize signal intensity.
-
-
Integration and Calculation:
-
Phase and baseline correct the spectrum manually.
-
Integrate the Maleic acid singlet (2 protons) and the N(CH₃)₂ singlet of the target (6 protons).
-
Calculate the absolute purity (Mass Fraction, Pₓ) using the following equation: Pₓ = (Iₓ / I_is) × (N_is / Nₓ) × (Mₓ / M_is) × (W_is / Wₓ) × P_is (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity of the internal standard).
-
References
-
Analytical Chemistry (ACS Publications). Universal Response in Liquid Chromatography Using Charged Aerosol Detection. Available at: [Link]
-
Chromatography Online. Quantitation of Omega Fatty Acids by HPLC and Charged Aerosol Detection. Available at: [Link]
-
ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. Available at: [Link]
-
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification | MDPI [mdpi.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-((Dimethylamino)methyl)piperidin-3-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-((Dimethylamino)methyl)piperidin-3-ol (CAS No. 1308384-25-9). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document establishes a conservative safety framework by analyzing data from structurally related and hazardous piperidine derivatives. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety recommendation.
Hazard Assessment & Anticipated Risk Profile
Based on the known hazards of piperidine and its analogs, 3-((Dimethylamino)methyl)piperidin-3-ol should be handled as a hazardous substance with a multi-faceted risk profile.[1] The piperidine moiety is associated with severe skin and eye damage, while the overall structure suggests potential for toxicity and flammability.[1][2][3]
Table 1: Anticipated Hazard Profile based on Piperidine Analogs
| Hazard Category | Anticipated Risks & Effects | Rationale & Supporting Citations |
|---|---|---|
| Skin Contact | Corrosive. Expected to cause severe skin burns and irritation.[2][3][4][5] May be toxic if absorbed through the skin.[2][6] | Piperidine and its derivatives are well-documented as corrosive materials that can cause immediate and severe tissue damage.[2][3][6] |
| Eye Contact | Corrosive. Poses a risk of serious, potentially irreversible eye damage, including blindness.[3][4][6] | Direct contact with corrosive bases like piperidines can lead to severe burns of the cornea and deeper ocular structures.[4] |
| Inhalation | Toxic/Harmful. Vapors or mists may be toxic if inhaled, causing burning sensations, coughing, and respiratory tract irritation.[3][4] High concentrations could lead to more severe conditions like lung edema, with symptoms that may be delayed.[3] | The volatility of similar compounds suggests a significant inhalation hazard. Vapors are often heavier than air, increasing risk in poorly ventilated areas.[3][7] |
| Ingestion | Harmful/Toxic. Expected to be harmful or toxic if swallowed, causing burns to the mouth, throat, and stomach, and potentially leading to perforation.[3][4] | Corrosive liquids cause severe damage to the gastrointestinal tract upon ingestion.[4] |
| Flammability | Flammable Liquid & Vapor. Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3][5] | Many piperidine derivatives are classified as highly flammable liquids.[2] Handling requires strict control of ignition sources. |
Core PPE Requirements: A Multi-Layered Defense System
A comprehensive personal protective equipment (PPE) strategy is non-negotiable. Each component serves a specific purpose, creating a layered defense against the anticipated hazards.
Respiratory Protection
The primary engineering control is to always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[4][8] In situations where a fume hood is not feasible or during a large spill, respiratory protection is mandatory.
-
Standard Operations (in Fume Hood): No respirator is typically required if the fume hood is functioning correctly.
-
Emergency Situations (Spills/Ventilation Failure): A full-facepiece respirator with appropriate cartridges (e.g., for organic vapors and particulates) or a self-contained breathing apparatus (SCBA) should be used.[2][3][8]
Eye and Face Protection
Given the high risk of severe eye damage, robust protection is critical.
-
Mandatory: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]
-
Recommended for Splash Risk: When handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transferring, heating), a full-face shield must be worn in addition to safety goggles.[3][6]
-
Prohibition: Contact lenses should not be worn, as they can absorb and concentrate vapors and impede rinsing in case of a splash.[8]
Hand Protection (Gloves)
Choosing the correct glove material is essential for preventing skin contact and absorption. Glove selection depends on understanding concepts like breakthrough time (BTT) and degradation.[9][10]
-
Causality: A glove's resistance is not permanent. Chemicals slowly permeate the material at a molecular level.[9] The breakthrough time is the period until the chemical is detected on the inside of the glove.[10] You must change gloves before this time elapses.
Table 2: Recommended Glove Materials for Piperidine Analogs
| Glove Material | Expected Performance | Rationale & Considerations |
|---|---|---|
| Butyl Rubber | Excellent | Often recommended for piperidines, providing good resistance.[2] |
| Nitrile Rubber | Good to Fair | A common laboratory glove, but breakthrough times can vary significantly.[2] It is critical to use a thicker (>5 mil) nitrile glove and practice double-gloving for enhanced protection. Always check manufacturer-specific compatibility data.[9][11] |
| Latex | Not Recommended | Generally offers poor protection against many organic chemicals and can cause allergic reactions. |
Protocol for Glove Use:
-
Always inspect gloves for tears or pinholes before use.[6]
-
For any procedure involving this compound, it is best practice to double-glove , wearing two pairs of nitrile or a nitrile/butyl combination.
-
Change gloves immediately if you suspect contamination.
-
Remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
Body Protection
Protective clothing prevents accidental skin contact from splashes or spills.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Chemical Apron: For handling larger volumes, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.
-
Clothing and Footwear: Always wear long pants and fully enclosed, chemical-resistant shoes.
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice.
Pre-Operational Safety Workflow
Before beginning any work, execute the following safety check. This sequence ensures that all safety systems are in place and operational before the chemical is handled.
Caption: Pre-operational safety check workflow.
Step-by-Step Handling Protocol
-
Transport: Transport the chemical in a sealed, properly labeled container within a secondary, shatter-proof carrier.
-
Work Area: Conduct all work in a chemical fume hood with the sash at the lowest practical height.[4]
-
Grounding: To prevent static discharge that could ignite flammable vapors, use non-sparking tools and ensure containers are grounded and bonded when transferring quantities larger than 1 liter.[4]
-
Aliquotting: When weighing or transferring the material, do so in the fume hood. Use disposable equipment where possible to minimize cleaning.
-
Heating: If heating is required, use a controlled heating mantle or water bath. Never use an open flame. [3]
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface before removing PPE.
Emergency Procedures
Immediate and correct response during an emergency can significantly mitigate harm.
Spill Management
In the event of a spill, follow this workflow systematically.
Caption: Step-by-step spill response workflow.
-
Containment: Use an inert, liquid-binding material such as sand, vermiculite, or diatomaceous earth to absorb the spill.[7] Do not use combustible materials like paper towels to absorb large spills.
-
Environmental Protection: Prevent the spill from entering drains or waterways.[7][8][13]
First Aid Measures
In all cases of exposure, seek immediate medical attention. [3]
Table 3: First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[6] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] |
| Ingestion | Do NOT induce vomiting. [3][5][6] Rinse the mouth with water. Give one or two glasses of water to drink.[3] |
Waste Disposal and Decontamination Plan
Proper disposal is a critical final step to ensure personal and environmental safety. All waste containing this chemical must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste material, including excess reagent, contaminated gloves, absorbent materials, and disposable labware, into a designated, clearly labeled, and sealable hazardous waste container.[1][13]
-
Container Labeling: The container must be labeled "Hazardous Waste" and list the full chemical name: 3-((Dimethylamino)methyl)piperidin-3-ol.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by certified waste disposal personnel.
-
Decontamination of Glassware:
-
Rinse glassware three times with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect all rinsate as hazardous waste.
-
After the solvent rinse, wash the glassware with soap and water.
-
-
Acutely Hazardous Waste Consideration: Note that certain chemicals are classified as "P-listed" acutely hazardous wastes by the EPA.[14] While this specific compound is not listed, any contamination with a P-listed substance would require that the container be managed as acutely hazardous waste.[14]
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Boehringer Ingelheim. (2017, January 24). SDS US - 3FLEX®. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]
-
IPCS. (n.d.). ICSC 0317 - PIPERIDINE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). Glove Chemical Compatibility Guide. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
FMC. (2023, February 23). COMMAND 3 ME HERBICIDE - FMC | SDS. Retrieved from [Link]
-
UMass Lowell. (n.d.). SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 14. uml.edu [uml.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
